Antimony selenide (Sb2Se3)
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2Sb.3Se | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJTRGEKSBAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Se].[Se].[Sb].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895002 | |
| Record name | Antimony triselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315-05-5 | |
| Record name | Antimony triselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony selenide (Sb2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony triselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthesis Methodologies for Sb2se3 Materials
Vapor-Phase Deposition Techniques
Vapor-phase deposition encompasses a range of techniques that offer distinct advantages in terms of film quality, scalability, and cost-effectiveness. The choice of deposition method significantly influences the structural, optical, and electrical properties of the resulting Sb2Se3 films.
Close-Space Sublimation (CSS)
Close-Space Sublimation (CSS) is a physical vapor deposition technique that has shown great promise for the fabrication of high-efficiency Sb2Se3 solar cells. mdpi.comresearchgate.net This method is valued for its simplicity, potential for high throughput, and low energy consumption, making it commercially attractive. cnr.itaip.org In a typical CSS process, a source material (Sb2Se3 powder) and a substrate are placed in close proximity, typically a few millimeters apart, within an evacuated chamber. aip.orgtaltech.ee The source is heated to a temperature that allows for sublimation, and the vaporized material deposits onto the cooler substrate. aip.org
The ability to independently control the source and substrate temperatures is a key advantage of the CSS technique, as it allows for precise control over the growth of the Sb2Se3 thin film. researchgate.net This control is crucial for optimizing the film's crystallinity, surface morphology, and density. researchgate.net Research has demonstrated that the substrate temperature plays a significant role in the crystal orientation of the Sb2Se3 film. mdpi.com For instance, one study found that the formation of (hk0) planes, which are parallel to the substrate, decreased at growth temperatures above 240°C, while the growth of (hk1) planes, which are oblique or perpendicular to the substrate, increased with temperature. mdpi.com The orientation of the crystal ribbons is critical, as the carrier mobility is higher along the (001) growth direction. mdpi.com
Solar cells fabricated using CSS-grown Sb2Se3 have achieved notable power conversion efficiencies (PCEs). One study reported a PCE of 9.2% by optimizing the ribbon orientation. mdpi.com Another work demonstrated a PCE of 5.06% by optimizing the deposition time to achieve a preferred (hk1) orientation. researchgate.net Furthermore, a multi-step CSS process incorporating a seed layer has yielded a PCE of 6.6%. researchgate.net These results highlight the potential of CSS for producing high-performance Sb2Se3-based photovoltaic devices.
| Parameter | Value | Reference |
|---|---|---|
| Source Temperature | 475 °C | researchgate.net |
| Substrate Temperature | 240-410 °C | mdpi.com |
| Deposition Time | 40 s | mdpi.com |
| Achieved PCE | 9.2% | mdpi.com |
| Achieved PCE | 5.06% | researchgate.net |
| Achieved PCE | 6.6% | researchgate.net |
Thermal Evaporation (TE) and Rapid Thermal Evaporation (RTE)
Thermal Evaporation (TE) is a widely used physical vapor deposition method for preparing Sb2Se3 thin films due to its simplicity, ease of operation, and applicability to various materials. ewadirect.comresearchgate.net The process involves heating a source material, either Sb2Se3 powder or elemental antimony and selenium, in a vacuum chamber until it evaporates. ewadirect.comresearchgate.net The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film. ewadirect.com The substrate temperature is a critical parameter that influences the properties of the deposited film. acs.org
Rapid Thermal Evaporation (RTE) is a variation of TE that is similar to Close-Space Sublimation (CSS). cnr.itscispace.com In RTE, the material melts and evaporates from a liquid phase, distinguishing it from the solid-phase sublimation in CSS. cnr.it This technique allows for a rapid increase in temperature and fast deposition rates, with growth times often limited to a few seconds. mdpi.com RTE has been successfully employed to produce high-quality Sb2Se3 films with desirable crystal orientations, which is crucial for efficient charge transport. sciengine.com
Several studies have demonstrated the effectiveness of TE and RTE in fabricating Sb2Se3 solar cells. In 2014, a device with a planar heterojunction architecture based on an RTE-deposited Sb2Se3 film achieved a certified power conversion efficiency (PCE) of 6%. sciengine.com Another study reported a PCE of 2.1% for a solar cell fabricated using TE. sciengine.com Post-deposition selenization of thermally evaporated films has been shown to enhance device efficiency to 3.7% by reducing selenium vacancies and improving the interfacial contact. sciengine.com
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| RTE | Deposition Time | ~35 s | scispace.com |
| TE | Substrate Temperature | ~500 °C | researchgate.net |
| RTE | Achieved PCE | 6.0% | sciengine.com |
| TE | Achieved PCE | 2.1% | sciengine.com |
| TE (with post-selenization) | Achieved PCE | 3.7% | sciengine.com |
Radio-Frequency (RF) Magnetron Sputtering and Co-sputtering
Radio-Frequency (RF) Magnetron Sputtering is a versatile physical vapor deposition technique used to produce high-quality Sb2Se3 thin films. nih.govresearchgate.net In this process, ions of an inert gas, typically argon, are accelerated by an RF electric field towards a target made of the material to be deposited. cnr.it This bombardment ejects, or "sputters," atoms from the target, which then deposit onto a substrate. cnr.it The substrate can be heated to control the film's properties. cnr.it A typical working pressure for sputtering Sb2Se3 is between 0.5 and 1.5 Pa, with an RF power of 30–40 W. mdpi.com
A variation of this method is co-sputtering, where multiple targets are used simultaneously. For instance, Sb2Se3 films can be deposited by co-sputtering from an Sb2Se3 target and a separate Selenium (Se) target. mdpi.com This allows for precise control over the film's stoichiometry by adjusting the power applied to each target. mdpi.com Another approach involves sputtering a thin film of metallic antimony (Sb) and then converting it to Sb2Se3 through a post-selenization heat treatment. cnr.it
RF magnetron sputtering offers a scalable and reliable method for depositing thin films. taltech.ee The technique has been used to prepare n-type tellurium-doped Sb2Se3 thin films, which have shown potential for improving the open-circuit voltage in solar cells. nih.gov Furthermore, hybrid techniques combining RF magnetron sputtering with other methods, such as pulsed electron deposition, have been explored to create bilayered Sb2Se3 absorbers with optimized properties, achieving a power conversion efficiency of 5.25%. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Working Pressure | 0.5–1.5 Pa | mdpi.com |
| RF Power (Sb2Se3 target) | 30–40 W | mdpi.com |
| RF Power (Se target in co-sputtering) | 0–15 W | mdpi.com |
| Argon Gas Purity | 99.99% | mdpi.com |
| Achieved PCE (Hybrid PED/RFMS) | 5.25% | mdpi.com |
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that utilizes a high-power pulsed laser beam to ablate a target material in a vacuum chamber. mdpi.comcnr.it The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film. cnr.it One of the key advantages of PLD is the stoichiometric transfer of material from the target to the substrate, which is a result of the non-equilibrium and rapid solid-vapor transition. mdpi.com
The properties of the deposited Sb2Se3 films are highly dependent on the deposition parameters, such as substrate temperature, laser energy, and pulse repetition rate. rdd.edu.iqresearchgate.net Research has shown that higher substrate temperatures can significantly improve the crystal quality of the Sb2Se3 films. researchgate.net For instance, films deposited at 500 °C have been used to fabricate solar cells with a power conversion efficiency of 4.77%. mdpi.comcnr.it The optical band gap of the films can also be tuned by adjusting the substrate temperature, with values ranging from 1.16 eV to 1.30 eV for temperatures between 430 °C and 370 °C, respectively. researchgate.net
PLD has been successfully employed to grow Sb2Se3 thin films with a preferred (020) crystalline orientation at a substrate temperature of 320 °C. researchgate.net This technique has also been used to fabricate Sb2Se3/Li cells for lithium-ion batteries, demonstrating the versatility of PLD for various applications beyond photovoltaics. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Substrate Temperature | 200–500 °C | mdpi.comcnr.it |
| Laser Energy | 500 mJ | rdd.edu.iq |
| Pulse Repetition Rate | 6 Hz | rdd.edu.iq |
| Argon Atmosphere Pressure | 0.3 Pa | mdpi.com |
| Achieved PCE | 4.77% | mdpi.comcnr.it |
Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for precise, layer-by-layer growth of materials with atomic-level control over thickness and composition. researchgate.netacs.org The process is based on sequential, self-limiting surface reactions. In a typical ALD cycle for Sb2Se3, a precursor containing antimony, such as tris(dimethylamino)antimony (B3152151) (TDMASb), is introduced into the reaction chamber and chemisorbs onto the substrate surface. researchgate.netacs.org After purging the excess precursor, a second precursor containing selenium, such as selenium dimethyldithiocarbamate (B2753861) (SDMDTC) or hydrogen selenide (B1212193) (H2Se), is introduced, which reacts with the first precursor layer to form a monolayer of Sb2Se3. researchgate.netacs.org This cycle is repeated to achieve the desired film thickness.
A key advantage of ALD is the ability to deposit uniform and conformal films on complex, high-aspect-ratio structures. irb.hr The growth rate is typically very slow, on the order of angstroms per cycle, which allows for exceptional control. For Sb2Se3, a saturated growth rate of approximately 0.28 Å/cycle has been achieved. researchgate.netacs.org The deposition temperature is also a critical parameter, with studies demonstrating successful deposition at temperatures as low as 150°C. researchgate.netacs.org
Solution-based ALD (sALD) has also been developed for Sb2Se3, offering the advantage of deposition at room temperature and atmospheric pressure. acs.orgirb.hr This method allows for a broader choice of precursors and the ability to tune reactivity through the selection of solvents. irb.hr ALD-grown Sb2Se3 films have been investigated as photon-absorber layers in sensitized solar cells, and the charge transfer processes have been studied using surface photovoltage techniques. researchgate.netacs.org
| Parameter | Value | Reference |
|---|---|---|
| Deposition Temperature | 150 °C | researchgate.netacs.org |
| Growth Rate | ~0.28 Å/cycle | researchgate.netacs.org |
| Antimony Precursor | Tris(dimethylamino)antimony (TDMASb) | researchgate.netacs.org |
| Selenium Precursor | Selenium dimethyldithiocarbamate (SDMDTC) | researchgate.netacs.org |
Vapor Transport Deposition (VTD)
Vapor Transport Deposition (VTD) is a physical vapor deposition method where a carrier gas is used to transport the vapor of a source material to a cooler substrate where deposition occurs. mdpi.com This technique allows for adjustable substrate temperature and source-to-substrate distance, providing control over the film growth process. scispace.com VTD is a proven method for the low-cost and high-volume manufacturing of other thin-film solar cells, such as those based on cadmium telluride (CdTe), and its application to Sb2Se3 is therefore of significant interest. scispace.com
In the VTD process for Sb2Se3, high-purity Sb2Se3 powder is sublimated, and the vapor is carried towards the substrate by an inert gas. mdpi.com The quality of the resulting film is highly dependent on parameters such as the evaporation temperature, pressure, and substrate temperature. scispace.com High evaporation temperatures increase the kinetic energy of the vapor particles and the surface mobility of atoms on the substrate, which can lead to improved film crystallinity. scispace.com
VTD has been successfully used to fabricate high-efficiency Sb2Se3 solar cells. By optimizing the VTD process, researchers have achieved a power conversion efficiency (PCE) of 7.6% in a Au/Sb2Se3/CdS/ITO/glass solar cell structure. mdpi.comscispace.com This was attributed to the ability to grow highly oriented Sb2Se3 films with reduced bulk and interfacial defects. scispace.com The fine control of selenium flux during VTD has also been identified as a crucial factor for growing high-quality films and improving device performance. bohrium.com
| Parameter | Value | Reference |
|---|---|---|
| Maximum Source Temperature | 540 °C | scispace.com |
| Maximum Substrate Temperature | 390 °C | scispace.com |
| Achieved PCE | 7.6% | mdpi.comscispace.com |
Thermal Evaporation
Thermal evaporation is a common dry vacuum technique used for depositing Sb2Se3 thin films. This process involves heating the Sb2Se3 source material in a vacuum chamber until it evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin film. aip.orgresearchgate.net The properties of the resulting film, such as crystallinity and orientation, are highly dependent on deposition parameters like substrate temperature. researchgate.net For instance, depositing Sb2Se3 onto substrates at different temperatures can influence the film's final characteristics. researchgate.net
Researchers have employed thermal evaporation to fabricate Sb2Se3 solar cells. researchgate.net For example, polycrystalline Sb2Se3 films deposited via thermal evaporation have been used to create solar cells with reported efficiencies of 2.1%. aip.orgresearchgate.net Further optimization of the process, such as using rapid thermal evaporation (RTE), has led to increased efficiencies of up to 5.6%. aip.org The technique is often chosen due to Sb2Se3's high saturated vapor pressure, which facilitates its deposition in a vacuum. aip.orgresearchgate.net
Post-deposition annealing is a common step to improve the crystallinity of thermally evaporated Sb2Se3 films. acs.org Annealing at temperatures around 400°C in either a nitrogen atmosphere or in a vacuum can be used to crystallize the as-deposited films. acs.org
Solution-Based and Chemical Routes
Solution-based and chemical routes offer alternative, often lower-cost, methods for synthesizing Sb2Se3 materials. These techniques involve chemical reactions in a liquid medium to produce Sb2Se3 in various forms, from thin films to nanostructures.
Chemical Bath Deposition (CBD)
Chemical Bath Deposition (CBD) is a facile and cost-effective technique for synthesizing Sb2Se3 thin films. nanotechunn.com This method involves immersing a substrate into a solution containing antimony and selenium precursors, where the Sb2Se3 film forms on the substrate through a chemical reaction. nanotechunn.comrsc.org The process is known for its simplicity, potential for large-scale production, and high reproducibility. nanotechunn.comrsc.org
In a typical CBD process, antimony potassium tartrate and sodium selenosulfate are used as the antimony and selenium sources, respectively. rsc.orgbohrium.com The deposition kinetics can be manipulated by using additives like thiourea (B124793) and selenourea (B1239437) to improve the film's properties. rsc.orgbohrium.com The use of these additives can lead to enhanced morphology, crystallinity, and carrier transport properties, resulting in higher-efficiency solar cells. rsc.org For instance, a power conversion efficiency of 10.57% has been achieved in Sb2Se3 solar cells fabricated using an additive-assisted CBD method. rsc.orgbohrium.com
The as-deposited films from CBD are often amorphous. nanotechunn.com Post-deposition annealing can be performed to improve their crystallinity, although some studies have examined the properties of the films in their amorphous state. nanotechunn.com
Electrodeposition Techniques (e.g., Two-electrode electrodeposition)
Electrodeposition is an attractive technique for producing Sb2Se3 thin films due to its ability to control film thickness and create uniform coatings on various conductive substrates. researchgate.net This method involves the reduction of antimony and selenium ions from an electrolyte solution onto a conductive substrate by applying an electrical potential.
Both two-electrode and three-electrode setups can be used for the electrodeposition of Sb2Se3. The two-electrode system offers simplicity, while the three-electrode system allows for more precise control over the deposition potential. mdpi.com A common electrolyte bath for this process consists of an acidic aqueous solution containing potassium antimony tartrate (K(SbO)C4H4O6·0.5H2O) and seleniuos acid (H2SeO3). researchgate.net The deposition is typically carried out at room temperature. researchgate.net The properties of the deposited films, such as composition and morphology, are highly dependent on the deposition potential. researchgate.net
The mechanism of Sb2Se3 electrodeposition is believed to proceed via an induced codeposition mechanism, where the deposition of selenium occurs first, which then induces the deposition of antimony. researchgate.net Post-deposition annealing, for example at 300°C in an argon atmosphere, is often performed to improve the crystallinity of the as-deposited films. researchgate.net
| Parameter | Value | Reference |
| Electrolyte Composition | K(SbO)C4H4O6·0.5H2O and H2SeO3 in acidic aqueous solution | researchgate.net |
| Deposition Temperature | 25 °C | researchgate.net |
| Conductivity Type | p-type | researchgate.netresearchgate.net |
| Post-annealing Temperature | 300 °C in Ar atmosphere | researchgate.net |
Hydrothermal and Solvothermal Syntheses
Hydrothermal and solvothermal methods are versatile techniques for synthesizing a variety of Sb2Se3 nanostructures, including nanowires and nanorods. acs.orgresearchgate.net These methods involve carrying out chemical reactions in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).
The size and morphology of the resulting Sb2Se3 nanostructures can be controlled by adjusting reaction parameters such as temperature and reactant concentrations. acs.org For instance, Sb2Se3 nanowires and mesorods have been successfully synthesized via a template-free hydrothermal route. acs.org In a typical hydrothermal synthesis of Sb2Se3 nanosheets, antimony trichloride (B1173362) and a surfactant like cetyltrimethylammonium bromide (CTAB) are dissolved in deionized water and heated in an autoclave. researchgate.net
A one-step hydrothermal method has also been developed for the in-situ deposition of Sb2Se3 films for solar cell applications. nih.govbohrium.com In this process, potassium antimony tartrate (KSbC4H4O7) and sodium selenosulfate (Na2SeSO3) are used as antimony and selenium sources, with thiourea added to prevent the formation of antimony oxide impurities. bohrium.com This method has yielded Sb2Se3 solar cells with a power conversion efficiency of 7.9%. bohrium.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid and energy-efficient method for producing Sb2Se3 nanostructures. bohrium.comwhut.edu.cn This technique utilizes microwave irradiation to heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods.
Single-crystalline Sb2Se3 nanowires have been synthesized in as little as 30 minutes using this method. bohrium.comwhut.edu.cn A typical synthesis involves dissolving antimony chloride (SbCl3) and sodium selenite (B80905) (Na2SeO3) in water, followed by the addition of a reducing agent like sodium borohydride (B1222165) (NaBH4). bohrium.com The mixture is then irradiated with microwaves. bohrium.com The solvent system can play a crucial role in determining the final nanostructure; for example, varying the volume ratio of ethylene (B1197577) glycol and water can lead to the formation of either Sb2Se3 nanowires or selenium microrods. bohrium.comwhut.edu.cn
The resulting Sb2Se3 submicron rods have shown an optical bandgap of 1.16 eV, making them suitable for photovoltaic applications. nih.gov
| Parameter | Value | Reference |
| Reaction Time | 0.5 hours | bohrium.comwhut.edu.cn |
| Antimony Source | SbCl3 | bohrium.com |
| Selenium Source | Na2SeO3 | bohrium.com |
| Reducing Agent | NaBH4 | bohrium.com |
| Resulting Morphology | Single-crystalline nanowires | bohrium.comwhut.edu.cn |
Hot Injection Method
The hot injection method is a solution-based route that allows for excellent control over the size and morphology of the synthesized nanocrystals. rsc.org This technique involves the rapid injection of a precursor solution into a hot solvent containing the other reactant, leading to a burst of nucleation followed by controlled crystal growth. rsc.orgbit.edu.cn
Single-crystalline Sb2Se3 nanowires have been synthesized using this method. rsc.org The reaction temperature is a critical parameter that strongly influences the formation of the desired crystalline nanostructures. rsc.org In a typical procedure, an antimony precursor is injected into a hot solvent containing selenium powder and a surfactant. rsc.org For example, a dispersion of an antimony selenobenzoate complex in 1-octadecene (B91540) can be injected into preheated oleylamine (B85491) at 200°C to produce Sb2Se3 nanorods. manchester.ac.uk
The choice of antimony precursor is also crucial, with antimony triacetate being found to reproducibly yield pure Sb2Se3 nanowires. rsc.org The resulting Sb2Se3 nanowires have demonstrated a band gap of 1.06 eV and have shown photoresponse in photoelectrochemical measurements, indicating their potential for solar energy conversion. rsc.org
Solid-State and Mechanical Synthesis Approaches
Solid-state and mechanical methods are typically used for producing bulk Sb2Se3 material, which can then be used, for example, as a source for thin-film deposition or for fundamental property studies.
Melt-grown techniques, such as the Bridgman-Stockbarger method, are well-established for producing large, high-quality single crystals of semiconductor materials. rsc.orgresearchgate.netqmul.ac.uk The process involves melting high-purity elemental precursors in a sealed ampule and then slowly solidifying the melt in a controlled temperature gradient.
For the growth of Sb2Se3 crystals, stoichiometric amounts of high-purity antimony (99.999%) and selenium (99.99%) are weighed and placed in a quartz ampule. rsc.org The ampule is evacuated to a low pressure (e.g., 10⁻⁵ Torr) and sealed to prevent oxidation and contamination. rsc.org It is then placed in a vertical furnace and heated to a temperature above the melting point of Sb2Se3 (611 °C), typically around 620-750 °C, to ensure complete melting and homogenization of the constituents. rsc.org The ampule is then slowly lowered through the furnace's natural temperature gradient at a controlled rate (e.g., 1.15 mm/hr) to facilitate the growth of a single crystal from the melt. This slow, controlled solidification is critical for obtaining large, defect-free crystals. rsc.org The resulting boules can be several millimeters in diameter and centimeters in length. researchgate.net
Table 4: Typical Parameters for Bridgman Growth of Sb2Se3 Crystals
| Parameter | Typical Value/Range | Purpose | Reference |
|---|---|---|---|
| Precursor Purity | 99.99% - 99.999% | To minimize impurities in the final crystal. | rsc.org |
| Furnace Temperature | 620 - 750 °C | To ensure complete melting and homogenization of the precursors. | rsc.org |
| Ampule Pressure | ~10⁻⁵ Torr | To create an inert atmosphere and prevent unwanted reactions. | rsc.org |
| Lowering Rate | 0.5 - 1.15 mm/hour | To allow for controlled crystallization and growth of large, defect-free crystals. | rsc.org |
Spark Plasma Sintering (SPS), also known as field-assisted sintering technique (FAST), is a powerful method for consolidating powders into dense bulk materials at lower temperatures and in shorter times compared to conventional sintering methods. nsf.gov This is achieved by applying a pulsed direct current and uniaxial pressure simultaneously to the powder in a graphite (B72142) die.
While direct synthesis of Sb2Se3 from elemental powders using SPS is not widely reported, the technique is employed to consolidate pre-synthesized Sb2Se3 powders, often for thermoelectric applications. For instance, p-type Te1-x(Sb2Se3)x composites have been fabricated by a melting method followed by SPS. The SPS process is crucial for achieving high-density pellets, which is essential for good electrical and thermal transport properties.
SPS has also been used to prepare sputtering targets. osti.gov The densification of the target material is critical for the subsequent thin-film deposition process. The parameters for SPS, such as sintering temperature, holding time, and pressure, are optimized to achieve high relative densities in the final product. For related bismuth-antimony-telluride systems, SPS temperatures around 400 °C, holding times of a few minutes, and pressures of about 50 MPa have been used, resulting in densities of 78-83% of the theoretical maximum. epj-conferences.org
Mechanochemical synthesis using a high-energy ball mill is a solid-state processing technique that can induce chemical reactions and phase transformations at room temperature. This method is a low-cost and scalable route for synthesizing Sb2Se3 powder from its constituent elements.
The process involves placing elemental antimony and selenium powders in a milling jar with grinding balls. The jar is then subjected to high-energy milling in a planetary ball mill. The repeated collisions between the balls and the powder particles provide the mechanical energy required to initiate the reaction 2Sb + 3S → Sb2Se3.
Both dry and wet milling approaches have been investigated. In dry milling, the reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. A single-phase Sb2Se3 can be achieved after several hours of milling. For instance, one study reported the formation of single-phase Sb2Se3 after 6 hours of dry milling at 500 RPM with a ball-to-powder ratio of 15:1.
In wet milling, a process control agent (PCA), such as toluene (B28343), is added to the milling jar. The PCA can help to prevent excessive cold welding of the powder particles and can influence the reaction kinetics. It has been found that using toluene as a PCA can lead to the formation of single-phase Sb2Se3, while other agents like n-butyl alcohol might result in mixed phases.
Table 5: Parameters and Outcomes of Mechanochemical Synthesis of Sb2Se3
| Milling Type | Key Parameters | Outcome | Reference |
|---|---|---|---|
| Dry Milling | Rotation Speed: 500 RPM; Ball-to-Powder Ratio: 15:1; Atmosphere: Argon | Single-phase Sb2Se3 formed after 6 hours. | |
| Wet Milling | Process Control Agent: Toluene | Formation of single-phase Sb2Se3. | |
| Wet Milling | Process Control Agent: n-butyl alcohol | Formation of mixed phases (Sb2Se3 and unreacted elements). |
Iii. Crystallographic Investigations and Microstructural Evolution
Anisotropic Crystal Structure and Ribbon Morphology
The intrinsic anisotropy of Sb2Se3 is a direct consequence of its atomic arrangement, forming ribbon-like structures that are the building blocks of the crystal. Understanding this morphology is crucial for optimizing material properties.
Antimony selenide (B1212193) possesses an orthorhombic crystal structure composed of quasi-one-dimensional (1D) chains or ribbons with the formula (Sb4Se6)n. ucl.ac.uknorthwestern.eduresearchgate.net These ribbons are stacked parallel to the ucl.ac.uk direction (c-axis). northwestern.edu Within each ribbon, antimony (Sb) and selenium (Se) atoms are linked by strong covalent bonds. northwestern.edunorthumbria.ac.uk These (Sb4Se6)n ribbons are then held together in the scholaris.ca and repec.org directions by weaker van der Waals forces. northwestern.eduresearchgate.net This unique structural arrangement leads to significant anisotropy in its electronic and optical properties. researchgate.netmdpi.com For instance, carrier mobility is considerably higher along the covalently bonded ribbons than in the directions perpendicular to them, where transport relies on hopping between the van der Waals-bonded chains. epj-conferences.org This quasi-1D structure is a defining feature, distinguishing Sb2Se3 from conventional isotropic semiconductor materials. ucl.ac.uknorthumbria.ac.uk
The orientation of the (Sb4Se6)n ribbons within a thin film is not random but is strongly influenced by the deposition parameters. Controlling this orientation is critical, as films with ribbons oriented perpendicular to the substrate generally exhibit superior charge transport properties for photovoltaic applications. researchgate.net
Several factors affect the final crystal orientation:
Deposition Technique: Methods like close-space sublimation (CSS), vapor transport deposition (VTD), and magnetron sputtering each impart different growth dynamics, influencing the preferred orientation. iaea.org For example, CSS is known to produce (hkℓ)-oriented grains with ℓ ≠ 0, which is favorable for solar cell performance.
Substrate Temperature: The temperature of the substrate during deposition plays a significant role. Research has shown that growth temperatures above 240°C tend to suppress the formation of (hk0) planes (where ribbons lie parallel to the substrate) and promote the growth of (hk1) planes, which are more favorably oriented. epj-conferences.org
Working Pressure: In sputtering depositions, the working pressure affects the microstructure. researchgate.net Studies have shown that at lower pressures (e.g., 0.3 Pa and 2 Pa), Sb2Se3 films tend to have an [hk0] preferential orientation, while higher pressures (5 Pa to 10 Pa) favor growth inclined toward the [hk1] direction. researchgate.net
Annealing Temperature: Post-deposition annealing can significantly alter the crystal orientation. For electrodeposited films, an optimal annealing temperature can promote growth along the c-axis, such as in the (211) and/or (221) directions. researchgate.net
Substrate Type: The choice of substrate or window layer can induce specific growth orientations. cnr.itacs.org The growth of Sb2Se3 on different materials like Cadmium Sulfide (B99878) (CdS) or Fluorine-doped Tin Oxide (FTO) can lead to different preferential orientations. iaea.orgacs.org
Table 1: Influence of Deposition Parameters on Sb2Se3 Crystal Orientation
| Parameter | Condition | Effect on Crystal Orientation | Reference |
|---|---|---|---|
| Deposition Technique | Close-Space Sublimation (CSS) | Promotes (hkℓ)-oriented grains with ℓ ≠ 0, beneficial for vertical ribbon alignment. | |
| Substrate Temperature | > 240°C | Decreases (hk0) plane formation, increases (hk1) plane growth. | epj-conferences.org |
| Working Pressure (Sputtering) | Low (0.3 - 2 Pa) | Favors [hk0] orientation (ribbons parallel to substrate). | researchgate.net |
| High (5 - 10 Pa) | Favors [hk1] orientation (ribbons inclined to substrate). | researchgate.net | |
| Annealing Temperature | Optimal (e.g., 250°C for electrodeposited films) | Promotes growth along the c-axis, such as (211) and (221) directions. | researchgate.net |
| Substrate/Window Layer | Varies (e.g., CdS, FTO, Mo) | Strongly influences the preferential orientation of the deposited film. | cnr.itacs.org |
To maximize the performance of Sb2Se3-based devices, it is essential to align the (Sb4Se6)n ribbons in a vertical or quasi-vertical direction relative to the substrate. researchgate.net This configuration facilitates efficient charge carrier transport along the covalently bonded chains to the electrodes, minimizing carrier loss. researchgate.net The most desirable orientations are typically along the utoronto.ca and mdpi.com directions, where the ribbons are tilted or vertically stacked on the substrate. northwestern.edu In contrast, orientations like whiterose.ac.uk, where ribbons lie parallel to the substrate, impede vertical carrier transport. northwestern.edu
Strategies to achieve this controlled alignment include:
Selenization Kinetics: By carefully regulating the kinetics of the selenization process, such as balancing the collision rate and kinetic energy of selenium vapor particles, an unprecedented level of control over the (001) orientation (vertical ribbons) can be achieved. researchgate.net
Seed Layers: The use of a pre-deposited Sb2Se3 seed layer can template the growth of the subsequent absorber layer, promoting a desired crystal orientation. researchgate.netwhiterose.ac.uk For instance, a seed layer with a strong (211) peak can encourage the bulk film to adopt a similar tilted-ribbon structure. researchgate.net
Interface Engineering: Constructing nanostructured arrays, such as high-quality Sb2Se3 nanorod arrays oriented along the ucl.ac.uk direction, provides a direct pathway for charge carrier extraction and enhances light absorption. researchgate.net This approach represents a direct method to enforce vertical alignment.
Achieving preferential growth in directions like utoronto.ca, mdpi.com, or ucl.ac.uk is a key goal in the fabrication of high-efficiency Sb2Se3 solar cells. northwestern.edunorthumbria.ac.ukresearchgate.net
Microstructural Characterization and Film Morphology
The polycrystalline nature of Sb2Se3 thin films means that grain size and the properties of the boundaries between grains are critical.
Grain Size: The grain size in Sb2Se3 films can be influenced by deposition conditions and post-deposition treatments. Some fabrication processes can yield large, compact grains with sizes equal to the film thickness. repec.orgnorthumbria.ac.uk For instance, films produced by close-space sublimation can form large grains, while as-deposited electrodeposited films may appear as small, discrete nanoparticles. repec.orgresearchgate.net
Grain Boundaries: A remarkable feature of Sb2Se3 is the nature of its grain boundaries (GBs). Because the ribbons are held by weak van der Waals forces, GBs that form between ribbons without breaking the internal covalent bonds are considered "benign." researchgate.netnorthumbria.ac.uk These boundaries are free of dangling bonds and are therefore not significant sources of carrier recombination. northwestern.edurepec.org Even for boundaries that cut across the covalently bonded ribbons, a "self-healing" process has been identified where atoms at the grain boundary relax to remove electronic defect states. researchgate.netresearchgate.net This suggests a high tolerance for grain boundaries in Sb2Se3. researchgate.net Deep-level transient spectroscopy (DLTS) studies comparing bulk crystals and thin-film solar cells have found nearly identical defect spectra, further supporting the concept that grain boundaries have a minimal influence on the material's defect composition.
Table 2: Properties of Grain Boundaries in Sb2Se3
| Grain Boundary Type | Description | Electronic Impact | Reference |
|---|---|---|---|
| Parallel to Ribbons (e.g., (100), (010) planes) | Formed in the van der Waals gap between (Sb4Se6)n ribbons. No covalent bonds are broken. | Considered benign; free of dangling bonds and cause little recombination loss. | northwestern.eduresearchgate.netrepec.org |
| Across Ribbons | Grain termination cuts across the covalently bonded (Sb4Se6)n ribbons. | A "self-healing" mechanism occurs via atomic relaxation, removing deep-level electronic defects. | researchgate.netresearchgate.net |
| General Polycrystalline Film | Comparative defect studies show minimal difference between polycrystalline films and single crystals. | Supports the concept that grain boundaries are not the primary source of performance-limiting defects. |
Uniformity and Coverage: Achieving a uniform and pinhole-free film is crucial for fabricating effective devices, as pinholes can lead to shunting and current leakage. Deposition techniques like close-spaced sublimation are capable of producing fast, uniform thin film growth with high crystalline quality. cnr.it Scanning Electron Microscopy (SEM) is commonly used to assess the uniformity and coverage of the film across the substrate. researchgate.net
Surface Roughness: The surface roughness of the film is another important morphological parameter. The average surface roughness of an Sb2Se3 film has been measured to be around 23 nm. northumbria.ac.uk Kelvin Probe Force Microscopy (KPFM) has shown that the surface potential fluctuations across these films can be very low (e.g., 9.1 mV), indicating a lack of significant band bending and surface defects. northumbria.ac.uk The specific deposition method and parameters, as well as the nature of the substrate, can influence the final surface roughness.
Amorphous to Polycrystalline Transitions and Post-Deposition Heat Treatment Effects
The transition from an amorphous to a polycrystalline state is a critical step in the fabrication of high-quality Antimony Selenide (Sb2Se3) thin films for optoelectronic applications. As-deposited Sb2Se3 layers, particularly those grown via techniques like electrodeposition or thermal evaporation at low temperatures, are frequently amorphous or possess poor crystallinity. mdpi.comycjournal.net Post-deposition heat treatment, commonly known as annealing, is therefore an essential process to induce crystallization, control microstructure, and enhance the material's electronic properties.
The thermal treatment process supplies the necessary energy for atomic rearrangement, facilitating the transition from a disordered amorphous structure to an ordered polycrystalline one. Studies show that non-thermal-treated films are typically non-crystalline, whereas annealing promotes the formation of the desired pure orthorhombic Sb2Se3 phase. cdmf.org.br The conditions of this heat treatment—including temperature, duration, and atmosphere—have a profound impact on the final film characteristics. Optimized annealing can lead to improved crystallinity, increased grain size, uniform morphology, and desired crystal orientations. acs.org For instance, one study identified an optimized treatment at 300°C for 3 hours to achieve good crystallographic and optoelectronic properties. cdmf.org.br Another approach utilized a two-stage heat treatment, first at 150°C for 2.25 hours to ensure the complete reaction of elemental precursors, followed by a second treatment at 350°C for 15 minutes to improve the crystallinity of the resulting Sb2Se3 material. mdpi.com
Beyond conventional furnace annealing, other post-deposition treatments are employed. Post-selenization, which involves annealing the film in a selenium-rich atmosphere, is a critical technique for achieving large grains, high crystallinity, and increased carrier density. acs.org A more novel approach is photonic curing, a fast-annealing method that uses millisecond light pulses to crystallize the Sb2Se3 films. acs.org This technique can rapidly heat the Sb2Se3 layer, inducing crystallization without significantly heating the underlying substrate. acs.org Research into the dynamics of these transitions shows that crystallization can occur on millisecond timescales. arxiv.org The choice of treatment method directly influences the microstructure and, consequently, the performance of the final device.
| Treatment Method | Typical Conditions | Reported Effects on Sb2Se3 Film | Reference |
|---|---|---|---|
| Conventional Annealing | 300°C for 30-180 minutes in Ar or vacuum | Promotes recrystallization from amorphous to orthorhombic phase; improves crystallinity. | cdmf.org.brfrontiersin.org |
| Two-Stage Annealing | 150°C for 2.25h, then 350°C for 15 min | Completes reaction between unreacted Sb and Se; improves overall crystallinity. | mdpi.com |
| Post-Deposition Selenization | Optimized temperatures (e.g., 425-450°C) | Achieves large grains, uniform morphology, high crystallinity, and increased carrier density. | acs.org |
| Photonic Curing | Millisecond light pulses (e.g., 5 J cm⁻²) | Induces rapid crystallization of amorphous films with controlled orientation. | acs.org |
Phase Formation and Purity Analysis
Identification of Pure Sb2Se3 Phases
Verifying the formation of a phase-pure Sb2Se3 compound is crucial, as the material's desired semiconductor properties are intrinsically linked to its specific crystal structure. The most common and stable phase of Antimony Selenide is orthorhombic, belonging to the Pbnm space group. frontiersin.orgtaltech.ee Several analytical techniques are employed to confirm the presence of this phase and assess the quality of the crystalline film.
X-ray Diffraction (XRD) is the primary technique used for phase identification. The resulting diffraction pattern for a polycrystalline Sb2Se3 film shows sharp, well-resolved peaks that can be indexed to the standard orthorhombic structure, which is cross-referenced to JCPDS card no. 15-0861. frontiersin.org Prominent diffraction peaks corresponding to planes such as (211) and (221) are characteristic signatures of the Sb2Se3 phase. mdpi.comfrontiersin.org Powder XRD analysis of melt-grown boules has confirmed the orthorhombic structure with lattice parameters of a = 11.7808 Å, b = 3.9767 Å, and c = 11.6311 Å. researchgate.net
Raman Spectroscopy is a complementary, non-destructive technique used to identify the vibrational modes specific to the Sb2Se3 crystal lattice, further confirming its phase purity. mdpi.com The Raman spectra of pure Sb2Se3 films exhibit characteristic peaks, with dominant modes often assigned to the Sb2Se3 phase. mdpi.com This technique is highly sensitive to the local bonding environment and can effectively serve as a fingerprint for the material. acs.org
| Analytical Technique | Key Identifier for Pure Sb2Se3 | Reference |
|---|---|---|
| X-ray Diffraction (XRD) | Diffraction pattern matches orthorhombic structure (JCPDS card no. 15-0861); prominent peaks include (211) and (221). | mdpi.comfrontiersin.orgtaltech.ee |
| Raman Spectroscopy | Presence of characteristic vibrational modes (peaks) specific to the Sb-Se bonds in the orthorhombic lattice. | mdpi.comacs.org |
| Energy Dispersive X-ray analysis (EDX) | Confirms the presence and stoichiometric ratio of antimony and selenium elements. | mdpi.com |
Detection and Impact of Elemental or Secondary Phases
During the synthesis and processing of Sb2Se3, the formation of undesirable secondary phases or the presence of unreacted elemental precursors can occur. These impurities can be detrimental to the material's performance by disrupting the crystal lattice, introducing electronic defects, and negatively impacting photoactivity. cdmf.org.brfrontiersin.org
A common secondary phase is antimony trioxide (Sb2O3), which can form on the surface of the film, particularly when using physical deposition methods or during analysis. researchgate.netacs.org For example, the use of high laser power during Raman spectroscopy under normal atmospheric conditions has been shown to induce the formation of Sb2O3. researchgate.net Its presence has been detected in some electrodeposited films and as a small peak around 255 cm⁻¹ in Raman spectra. cdmf.org.brsemanticscholar.org The formation of such oxide phases is generally considered detrimental to the performance of semiconductor devices. frontiersin.org
| Secondary/Elemental Phase | Detection Method | Signature | Potential Impact | Reference |
|---|---|---|---|---|
| Antimony Trioxide (Sb2O3) | Raman Spectroscopy, XPS | Raman peak near 255 cm⁻¹; specific XPS binding energies. | Detrimental to device performance and photoactivity. | cdmf.org.brfrontiersin.orgresearchgate.netsemanticscholar.org |
| Elemental Antimony (Sb) | XPS | Binding energies corresponding to Sb⁰. | Indicates incomplete reaction; creates impurities. | acs.org |
| Elemental Selenium (Se) | XRD, Raman Spectroscopy | Absence of characteristic Se peaks indicates phase purity. | Indicates incomplete reaction or non-stoichiometry. | mdpi.comacs.org |
Iv. Electronic Structure and Charge Carrier Dynamics
Electronic Band Structure Calculations and Characterization
The electronic band structure of a material dictates its optical and electrical properties. For antimony selenide (B1212193), theoretical calculations and experimental characterizations have been employed to elucidate its band structure.
There has been considerable discussion in the scientific community regarding the nature of the band gap in Sb₂Se₃, with various reports suggesting it is either direct or indirect. researchgate.netaip.org Theoretical calculations, including those employing DFT with GW corrections, consistently indicate that Sb₂Se₃ has a fundamental indirect band gap. researchgate.net However, a direct transition is also possible at an energy level very close to the indirect band gap, often differing by only a few tens of meV. researchgate.net This "pseudo-direct" band gap nature is beneficial for photovoltaic applications, as it allows for strong optical absorption similar to a direct band gap material. hep.com.cn
The reported values for the band gap of Sb₂Se₃ vary in the literature, which can be attributed to differences in material preparation, characterization techniques, and theoretical models used. Experimental values for the indirect band gap are typically in the range of 1.0 to 1.5 eV, while the direct band gap is reported to be between 1.2 and 1.9 eV. aip.org Some specific reported values include an indirect band gap of approximately 1.03 eV and a direct band gap of around 1.17 eV at room temperature. hep.com.cnosti.govuio.no Another study using photoreflectance measurements determined the direct band gap to be 1.18 eV at 300 K, which increases to 1.32 eV at 20 K. aip.org DFT calculations with GW corrections have yielded an indirect band gap of 1.21 eV and a direct transition at 1.22 eV. researchgate.net The table below summarizes some of the reported band gap values for Sb₂Se₃.
| Band Gap Type | Reported Value (eV) | Method |
| Indirect | 1.03 | Experimental osti.govuio.no |
| Direct | 1.17 | Experimental osti.govuio.no |
| Indirect | 1.21 | DFT with GW corrections researchgate.net |
| Direct | 1.22 | DFT with GW corrections researchgate.net |
| Direct | 1.18 (at 300K) | Photoreflectance aip.org |
| Indirect | 1.3 - 1.38 | Experimental ijaerd.org |
| Direct | 1.32 | G0W0 calculations researchgate.net |
The Density of States (DOS) provides information about the number of available electronic states at each energy level, while the Partial Density of States (PDOS) breaks this down by the contribution of each atomic orbital. researchgate.net For Sb₂Se₃, DOS and PDOS analyses reveal that the valence band maximum (VBM) is primarily composed of Se p-orbitals, while the conduction band minimum (CBM) is a hybridization of Sb p-orbitals and Se p-orbitals. rsc.orgnist.gov This understanding of the orbital contributions is crucial for predicting and controlling the material's electronic properties, for instance, through doping. The calculated DOS generally shows good agreement with experimental photoemission spectra. researchgate.net
The effective mass of charge carriers (electrons and holes) is a critical parameter that influences their mobility and, consequently, the electrical conductivity of the material. In Sb₂Se₃, the effective masses are anisotropic, meaning they differ along different crystallographic directions. researchgate.net This anisotropy is a direct consequence of the material's quasi-one-dimensional crystal structure, which consists of (Sb₄Se₆)n ribbons. researchgate.netresearchgate.netucl.ac.uk Calculations have shown that the band dispersions around the band extrema can be relatively flat, leading to high effective masses in certain directions. researchgate.net The effective mass is a key parameter in determining carrier mobility and understanding the transport properties of Sb₂Se₃. researchgate.net
Charge Carrier Generation and Transport Mechanisms
The efficiency of optoelectronic devices based on Sb₂Se₃ is heavily dependent on the generation and transport of charge carriers.
Due to its unique quasi-one-dimensional crystal structure, Sb₂Se₃ exhibits significant anisotropy in its charge carrier transport properties. researchgate.netresearchgate.net The covalently bonded (Sb₄Se₆)n ribbons facilitate efficient charge transport along the c-axis, while weaker van der Waals forces between the ribbons hinder transport in the other directions. researchgate.net This results in anisotropic carrier mobility, with higher mobility observed along the direction of the ribbons.
Studies have reported varying values for electron and hole mobility in Sb₂Se₃. For instance, one report mentions an electron mobility of 15 cm²/Vs and a hole mobility of 42 cm²/Vs. aip.org Another study using Time-of-Flight (TOF) measurements on a single Sb₂Se₃ grain found hole mobilities of 1.17, 0.69, and 2.59 cm²·V⁻¹·s⁻¹ along the a-, b-, and c-directions, respectively. hep.com.cn Hall measurements at elevated temperatures suggested an electron mobility along the c-direction to be greater than 16.9 cm²·V⁻¹·s⁻¹. hep.com.cnosti.gov Theoretical investigations based on density functional theory and deformation potential theory have also highlighted the anisotropic nature of hole mobility, with higher values in the x and y-directions compared to the z-direction. researchgate.net The table below presents a summary of some reported carrier mobility values for Sb₂Se₃.
| Carrier Type | Mobility (cm²/Vs) | Direction | Method |
| Electron | 15 | - | - aip.org |
| Hole | 42 | - | - aip.org |
| Hole | 1.17 | a-direction | TOF hep.com.cn |
| Hole | 0.69 | b-direction | TOF hep.com.cn |
| Hole | 2.59 | c-direction | TOF hep.com.cn |
| Electron | >16.9 | c-direction | Hall Effect hep.com.cnosti.gov |
This anisotropic transport underscores the importance of controlling the crystal orientation in Sb₂Se₃ thin films to optimize device performance by aligning the direction of high mobility with the charge collection path. researchgate.net
Carrier Lifetime and Recombination Dynamics (e.g., Surface/Interface Recombination)
The performance of antimony selenide (Sb₂Se₃) in optoelectronic applications is intrinsically linked to the lifetime of its photogenerated charge carriers and the recombination mechanisms that limit this lifetime. Recombination, the process where electrons and holes annihilate each other, can occur through various pathways, including in the bulk material and at surfaces or interfaces.
The minority carrier lifetime in Sb₂Se₃ has been measured using techniques like time-resolved transient absorption spectroscopy. These measurements have reported lifetimes on the order of tens of nanoseconds, with a specific value of approximately 67 ns being experimentally determined. hep.com.cnmdpi.com However, under optimized, selenium-rich growth conditions, the carrier lifetime can be substantially increased, reaching up to 8.3 microseconds (µs). rsc.org This enhancement is attributed to the improved crystal quality and the reduction of deep-level defects that act as recombination centers. rsc.org While free carriers recombine quickly, on the order of tens of picoseconds, trapped carriers can persist for much longer, from nanoseconds to microseconds, before recombining. mdpi.com
Recombination in Sb₂Se₃ devices is a significant limiting factor for achieving high efficiency and is often the primary cause of a large open-circuit voltage (V_OC_) deficit. northumbria.ac.uknih.govijsrst.com This loss is dominated by two main mechanisms: Shockley-Read-Hall (SRH) recombination and interface recombination.
Bulk Recombination: SRH recombination occurs via deep-level defects within the bulk of the Sb₂Se₃ material. nih.govrsc.org These defects, such as antisites and vacancies, introduce energy levels deep within the bandgap, acting as traps that capture electrons and holes, facilitating their recombination. rsc.orgbohrium.com The concentration of these deep-level defects is a critical parameter, with densities often reported in the range of 10¹⁶ cm⁻³. rsc.org Reducing this bulk defect density is a key strategy for prolonging carrier lifetime. bohrium.com
Diffusion Lengths of Photogenerated Carriers
The diffusion length of photogenerated carriers, which is the average distance a carrier can travel from the point of generation before recombining, is a crucial parameter for efficient charge collection in a solar cell. In Sb₂Se₃, the diffusion length is directly influenced by carrier mobility and lifetime and has been found to be dependent on illumination conditions.
Experimental measurements have shown that the electron diffusion length can vary significantly. Under low illumination intensity (e.g., ~150 µW/cm²), a minority carrier (electron) diffusion length of approximately 285 nm (0.29 µm) has been reported. hep.com.cnosti.gov However, under strong illumination, such as AM1.5G conditions, the diffusion length can increase substantially, reaching values between 1.6 and 1.7 µm. hep.com.cnosti.gov This long diffusion length under high illumination is a result of a combination of mediocre carrier mobility and a better-than-average carrier lifetime. hep.com.cn
| Parameter | Reported Value | Conditions/Comments | Reference |
|---|---|---|---|
| Minority Carrier Lifetime (τ) | ~67 ns | Standard measurement | hep.com.cn |
| up to 8.3 µs | Optimized Se-rich growth conditions | rsc.org | |
| Electron Diffusion Length (L_n) | ~285 nm | Low illumination (~150 µW/cm²) | hep.com.cnosti.gov |
| 1.6 - 1.7 µm | Strong illumination | hep.com.cnosti.gov |
Photocurrent Generation Mechanisms
The generation of photocurrent in an Sb₂Se₃-based device follows the fundamental principles of photovoltaic action in a semiconductor. The process can be broken down into three primary steps:
Light Absorption and Carrier Generation: When photons with energy greater than the bandgap of Sb₂Se₃ (approximately 1.1-1.2 eV) are absorbed, they excite electrons from the valence band to the conduction band, creating electron-hole pairs. nanoge.org The high absorption coefficient of Sb₂Se₃ (>10⁵ cm⁻¹) ensures that a significant portion of incident sunlight is absorbed, leading to efficient carrier generation. rsc.org
Carrier Separation and Transport: The photogenerated electron-hole pairs are separated by the built-in electric field within the depletion region of the p-n heterojunction. nanoge.org Once separated, these carriers migrate towards their respective collecting electrodes. The transport of these carriers is highly anisotropic, favoring movement along the covalently bonded osti.gov direction of the (Sb₄Se₆)n ribbons. mdpi.com Therefore, aligning these ribbons perpendicular to the substrate is crucial for efficient charge transport and collection, which in turn maximizes the photocurrent. mdpi.comrsc.org
Carrier Collection: The separated electrons and holes are collected at the front and back contacts, generating an external current. nanoge.org
Defect Chemistry and Doping Strategies
Characterization of Intrinsic Defects (e.g., Se Vacancies, SbSe/SeSb Antisite Defects)
The electronic properties of Sb₂Se₃ are largely governed by its intrinsic point defects. Due to the material's complex, low-symmetry crystal structure, which features non-equivalent atomic sites for both antimony and selenium, its defect chemistry is intricate. ijsrst.comaip.org The primary intrinsic point defects considered are vacancies (V_Sb_, V_Se_), antisite defects (Sb_Se_, Se_Sb_), and interstitials (Se_i_, Sb_i_). ijsrst.comaip.org
The formation and concentration of these defects are highly sensitive to the stoichiometry of the material, specifically the chemical potential of selenium during synthesis (i.e., Se-rich vs. Se-poor conditions). nih.govosti.gov
Under Se-rich conditions: The dominant defects are predicted to be acceptor-type, primarily the selenium antisite (Se_Sb_) and the antimony vacancy (V_Sb_). rsc.orgmdpi.com The Se_Sb_ defect, where a selenium atom occupies an antimony site, is considered a shallow acceptor with a defect level about 0.1 eV above the valence band maximum (VBM). rsc.org The prevalence of these acceptor defects is the reason that undoped Sb₂Se₃ typically exhibits weak p-type conductivity. rsc.orgnorthumbria.ac.uk
Under Se-poor conditions: The formation energies of donor defects, such as the selenium vacancy (V_Se_) and the antimony antisite (Sb_Se_), are significantly lower. osti.gov These donor defects can compensate for the native p-type behavior or even lead to n-type conductivity. osti.govnorthumbria.ac.uk
Some theoretical and experimental studies suggest that certain defects, like Sb_Se_, can be amphoteric, meaning they can act as either electron or hole traps, making them particularly effective recombination centers. nih.govnorthumbria.ac.uk First-principles calculations have also revealed more complex defect behaviors, such as the formation of a four-electron negative-U center for vacancy defects, where the defect becomes more stable by capturing a second carrier. aps.org
Role of Deep-Level Traps and Surface Defects
Deep-level traps and surface defects are major obstacles to achieving high-efficiency Sb₂Se₃ solar cells, as they act as powerful non-radiative recombination centers that shorten carrier lifetime and increase the open-circuit voltage deficit. rsc.orgnorthumbria.ac.ukijsrst.comrsc.org
Deep-Level Traps: These are point defects within the bulk of the material that create energy states deep within the bandgap. Selenium vacancies (V_Se_) and antimony antisites (Sb_Se_) are often identified as the most detrimental deep-level defects. rsc.orgnorthumbria.ac.ukresearchgate.net For instance, certain selenium vacancies (V_Se2_ and V_Se3_) and antimony antisites (Sb_Se2_ and Sb_Se3_) are reported to form deep levels that effectively trap charge carriers and facilitate SRH recombination. northumbria.ac.uk The concentration of these bulk traps in Sb₂Se₃ films has been measured to be in the range of 10¹⁴ to 10¹⁶ cm⁻³. rsc.orgosti.govresearchgate.net Passivating or eliminating these deep traps, for example by ensuring Se-rich growth conditions to reduce V_Se_ formation, is a critical step toward improving device performance. rsc.orgresearchgate.net
Surface and Interface Defects: Defects located at the surface of the Sb₂Se₃ film and at the heterojunction interface with charge transport layers are also a primary source of recombination losses. northumbria.ac.ukacs.orgresearchgate.net While the van der Waals forces between the (Sb₄Se₆)n ribbons are believed to result in grain boundaries that are relatively benign with fewer dangling bonds compared to conventional 3D semiconductors, the interface with layers like CdS remains a weak point. northumbria.ac.uknorthumbria.ac.uk High defect densities at this interface lead to increased recombination and higher series resistance, which compromises device performance. bohrium.combohrium.comresearchgate.net
Extrinsic Doping for Conductivity Modulation (p-type and n-type doping, specific dopants like Sn, Ag, Cu)
Controlling the conductivity of Sb₂Se₃ through intentional (extrinsic) doping is essential for optimizing device structures and performance. While undoped Sb₂Se₃ is typically weakly p-type with a low carrier concentration of around 10¹³ cm⁻³, achieving higher and more stable conductivity through doping has been a key area of research. researchgate.netresearchgate.netmdpi.com
p-type Doping: Enhancing the native p-type conductivity is crucial for forming an effective junction and improving carrier collection. Several elements have been investigated as p-type dopants:
Tin (Sn): Tin is considered an effective p-type dopant. Theoretical and experimental studies show that Sn atoms can substitute for Sb atoms (Sn_Sb_), acting as an acceptor defect. northumbria.ac.ukacs.orgbham.ac.uk Sn-doping has been shown to enhance p-type conductivity and increase the hole concentration to levels around 10¹⁶ cm⁻³. acs.orgbham.ac.uk
Copper (Cu): Copper has also emerged as a promising p-type dopant. Doping with Cu has been reported to increase the free carrier density by two orders of magnitude (to ~10¹⁵ cm⁻³) and significantly raise the open-circuit voltage of solar cells. researchgate.netmdpi.com
Lead (Pb): Pb has been demonstrated as an effective p-type dopant, successfully increasing the hole concentration and conductivity of Sb₂Se₃ films. researchgate.net
Other Dopants: Alkaline earth metals like Calcium (Ca) have also been proposed as potential p-type dopants that can increase hole conductivity. rsc.org
n-type Doping: While p-type is the more common intrinsic conductivity, achieving n-type Sb₂Se₃ is also possible and necessary for certain device architectures like homojunctions.
Halogens (I, Cl): Extrinsic doping with halogens such as Iodine (I) or the unintentional introduction of Chlorine (Cl) can induce n-type conductivity. rsc.orgtaltech.ee
Tellurium (Te): Doping with Te has also been associated with the formation of n-type material. rsc.org
Intrinsic Defects: Under Se-poor (or Sb-rich) conditions, the formation of donor defects like V_Se_ is favored, which can contribute to or induce n-type behavior. aip.orgmdpi.com
| Dopant | Doping Type | Mechanism/Comments | Reference |
|---|---|---|---|
| Tin (Sn) | p-type | Substitutes for Sb (SnSb), acts as an acceptor. | northumbria.ac.ukacs.orgbham.ac.uk |
| Copper (Cu) | p-type | Increases hole concentration significantly. | researchgate.netmdpi.com |
| Lead (Pb) | p-type | Increases hole concentration and conductivity. | researchgate.net |
| Calcium (Ca) | p-type | Substitutes for Sb (CaSb), acts as an acceptor. | rsc.org |
| Iodine (I) | n-type | Substitutes for Se. | rsc.orgtaltech.ee |
| Chlorine (Cl) | n-type | Can be an unintentional impurity, induces n-type behavior. | rsc.orgtaltech.ee |
V. Interfacial Phenomena and Device Heterostructures Engineering
Heterojunction Interfaces in Multilayer Devices
The performance of antimony selenide (B1212193) (Sb2Se3) multilayer devices, particularly solar cells, is critically dependent on the quality of the heterojunction interface between the p-type Sb2Se3 absorber layer and the n-type buffer or electron transport layer (ETL).
Band Alignment Engineering at p-n Junctions
Proper energy band alignment at the p-n heterojunction is crucial for efficient charge separation and transport. The conduction band offset (CBO) between the ETL and the Sb2Se3 absorber layer significantly influences device performance. A "spike" alignment, where the conduction band minimum (CBM) of the buffer layer is slightly higher than that of the absorber, is generally preferred as it can reduce interface recombination. Conversely, a "cliff" alignment, where the buffer layer's CBM is lower, can impede electron flow and increase recombination. aip.org
Several strategies have been employed to engineer the band alignment in Sb2Se3 devices:
Ternary Buffer Layers: The use of ternary CdxZn1–xS buffer layers allows for tuning of the band alignment by adjusting the Cd/Zn ratio. acs.org This optimization of the CBO can suppress interface recombination, leading to higher Voc and fill factor (FF). acs.org A study demonstrated that an optimal CBO of 0.34 eV resulted in a significant efficiency enhancement compared to a standard CdS/Sb2Se3 solar cell. acs.org
Alternative Buffer Layers: Research has explored various materials to replace the commonly used CdS, which is toxic. Titanium dioxide (TiO2) has been investigated, with measurements indicating a spike-like CBO with Sb2Se3. liverpool.ac.ukliverpool.ac.uk However, the large CBO can sometimes lead to current-voltage (J-V) curve distortions if the electron mobility and donor density are low. liverpool.ac.uk Zinc selenide (ZnSe) has also been proposed as a non-toxic alternative ETL. researchgate.net
| Buffer Layer Modification | Effect on Band Alignment | Impact on Device Performance | Reference |
|---|---|---|---|
| Al³⁺ doping in CdS | Changes from "cliff-like" to "spike-like" | Increases Voc and efficiency | aip.org |
| CdxZn1–xS | Tunable CBO, creates "spike-like" structure | Suppresses interface recombination, increases Voc and FF | acs.org |
| TiO₂ | Spike-like CBO | Can cause J-V distortion at low mobility/donor density | liverpool.ac.ukliverpool.ac.uk |
Mitigation of Interface Recombination Losses
Interface recombination is a major loss mechanism that can significantly deteriorate the performance of Sb2Se3 devices. aip.org This non-radiative recombination occurs at the heterojunction interface due to defects and unfavorable band alignment. researchgate.net
Key strategies to mitigate these losses include:
Optimizing Band Alignment: As discussed previously, engineering a "spike-like" band structure is a primary method to suppress interface recombination. acs.org This creates an energy barrier that prevents electrons in the ETL from recombining with holes in the Sb2Se3 absorber.
Interface Passivation: Introducing specific treatments or layers can passivate defects at the interface. For instance, oxygen treatments have been shown to mitigate recombination losses. Synergistic employment of a buried interface and heterojunction engineering can minimize interfacial trap-assisted non-radiative recombination. researchgate.net
Improving Crystalline Quality: Enhancing the crystalline quality of the Sb2Se3 film at the interface can reduce defect density. A lead selenide (PbSe) transition layer at the back-contact interface has been shown to improve crystalline quality and enhance hole extraction in flexible devices.
Post-Deposition Treatments: Rapid thermal processing has been used as an effective heterojunction annealing treatment to suppress both interface and space charge region recombination. aip.org
Electron and Hole Transport Layer (ETL/HTL) Optimization
The selection and optimization of electron and hole transport layers are critical for efficient charge extraction and transport in Sb2Se3 solar cells, ultimately impacting the power conversion efficiency (PCE).
Material Selection and Compatibility
A wide range of materials have been investigated for both ETL and HTL applications in Sb2Se3 devices, each with its own advantages and challenges regarding compatibility and performance.
Electron Transport Layers (ETLs):
The ETL needs to have a suitable conduction band alignment with Sb2Se3 to facilitate electron transport while blocking holes. Commonly studied ETL materials include:
Cadmium Sulfide (B99878) (CdS): Historically, CdS has been the most common ETL, leading to high efficiencies. nih.gov However, its toxicity and parasitic absorption due to a relatively narrow bandgap are significant drawbacks. liverpool.ac.uk
Oxide-Based ETLs: To address the issues with CdS, non-toxic, wide-bandgap oxides are being explored:
Titanium Dioxide (TiO2): TiO2 is a promising alternative and has been successfully implemented in Sb2Se3 solar cells. liverpool.ac.uknih.gov However, the deposition of high-quality Sb2Se3 on the inert TiO2 surface can be challenging. nih.govbohrium.com
Zinc Oxide (ZnO) and Tin (IV) Oxide (SnO2): ZnO and SnO2 are also suitable oxide-based ETLs that are free from toxic elements. nih.gov ZnO has been observed to form a "cliff-like" band alignment with Sb2Se3. researchgate.net
Indium-doped Zinc Oxide (i-ZnO): This material is often used in conjunction with other ETLs. nih.gov
Other ETLs: Tungsten disulfide (WS2) has been numerically investigated as a potential high-performance ETL for Sb2Se3 solar cells. nih.gov
Hole Transport Layers (HTLs):
The HTL facilitates the extraction of holes from the Sb2Se3 absorber to the back contact. The selection of an appropriate HTL is crucial to reduce recombination at the back interface. Investigated HTL materials include:
Inorganic HTLs:
Nickel (II) Oxide (NiOx): Solution-processed NiOx has been shown to enhance carrier collection and improve device stability. researchgate.net
Copper(I) Thiocyanate (CuSCN): CuSCN has been successfully used as an HTL, improving efficiency by creating proper energy level alignment and suppressing interface recombination. researchgate.net
Copper(I) Oxide (Cu2O), Copper(II) Oxide (CuO), and Copper(I) Iodide (CuI): These copper-based materials have been investigated as HTLs through numerical simulations, with Cu2O showing optimal performance due to a minimal valence-band offset. nih.gov
Molybdenum Diselenide (MoSe2): MoSe2 can form at the interface between the molybdenum back contact and the Sb2Se3 layer. researchgate.net
Vanadium Oxide (VOx): VOx has also been considered as an HTL material.
CZTS (Copper Zinc Tin Sulfide) and CZ-TA: These complex chalcogenides have been explored as potential HTLs. nih.gov
Organic HTLs:
Spiro-OMeTAD: This is a commonly used organic HTL in various thin-film solar cells, including those based on Sb2Se3. researchgate.netsemanticscholar.org
P3HT (Poly(3-hexylthiophene-2,5-diyl)) and PCDTBT (Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]): These are other examples of organic polymers used as HTLs.
| Layer | Materials | Key Characteristics/Findings | Reference |
|---|---|---|---|
| ETL | CdS, TiO₂, ZnO, SnO₂, i-ZnO | CdS is efficient but toxic. Oxides are non-toxic alternatives. | liverpool.ac.uknih.govnih.gov |
| TiO₂ | Highest PCE among oxide buffers, but deposition can be complex. | nih.govbohrium.com | |
| ZnO | Forms a 'cliff-like' band alignment with Sb₂Se₃. | researchgate.net | |
| WS₂ | Numerically shown to have high potential. | nih.gov | |
| HTL | NiOₓ, CuSCN, Cu₂O, CuO, CuI | Inorganic materials used to enhance hole extraction. | nih.govresearchgate.netresearchgate.net |
| Cu₂O | Shows optimal performance with minimal valence-band offset in simulations. | nih.gov | |
| Spiro-OMeTAD, P3HT, PCDTBT | Commonly used organic HTLs. | researchgate.netsemanticscholar.org | |
| MoSe₂ | Can form at the Mo/Sb₂Se₃ interface. | researchgate.net |
Thickness Optimization of Transport Layers
The thickness of both the ETL and HTL is a critical parameter that needs to be optimized to maximize device performance.
ETL Thickness: An optimal thickness for the ETL is required to ensure complete coverage of the absorber layer and prevent shorting, while minimizing parasitic absorption of incident light. For a ZnSe buffer layer, an optimal thickness of 100 nm has been suggested through simulation. researchgate.net
HTL Thickness: The HTL thickness also plays a crucial role. A simulation study investigating various inorganic HTLs found that a Cu2O layer with a thickness of 0.06 µm (60 nm) yielded the maximum efficiency. nih.gov An experimental study on solution-processed NiOx HTLs demonstrated an improved average power conversion efficiency with a 50 nm thick layer. researchgate.net
Absorber Layer Thickness: The thickness of the Sb2Se3 absorber layer itself is also a key parameter. Simulation studies have shown that optimizing the absorber layer thickness, in conjunction with an electron reflector layer, can improve cell efficiency. bohrium.com One study demonstrated that reducing the Sb2Se3 active layer thickness to 1 µm could reduce fabrication costs while maintaining high efficiency. bohrium.com Another work achieved a short-circuit current density of over 30 mA/cm² with an absorber layer as thin as 400 nm. nih.gov
Double Electron Transport Layer Designs
To further enhance device performance, heterostructures incorporating a double electron transport layer (DETL) have been explored. This design can improve band alignment, reduce recombination, and enhance charge transport.
Back Contact Interface Engineering
The interface between the Sb2Se3 absorber layer and the back metal electrode is a primary site for performance loss in solar cell devices. A high potential barrier at this contact can impede the extraction of holes and increase charge recombination. researchgate.net Therefore, significant research has focused on modifying this interface to create a more favorable, ohmic contact.
Molybdenum (Mo) is a widely used back contact material in Sb2Se3 solar cells, particularly in the substrate configuration, due to its cost-effectiveness and favorable energy band alignment with Sb2Se3. nih.govbohrium.com However, the direct interface between Mo and Sb2Se3 can lead to the formation of a high potential barrier, limiting the fill factor (FF) of the solar cell. researchgate.net To mitigate this, various strategies involving the modification of the Mo surface have been explored.
One approach involves the heat treatment of the Mo electrode to form a thin Molybdenum dioxide (MoO2) buffer layer. This layer has been shown to inhibit the growth of an undesirable Molybdenum diselenide (MoSe2) film, leading to a better ohmic contact with the Sb2Se3 layer and reducing the back contact barrier. researchgate.net This modification not only improves electrical contact but also promotes the preferential (hk1)-oriented growth of the Sb2Se3 film, which is beneficial for charge transport. In one study, the introduction of a MoO2 buffer layer improved the power conversion efficiency (PCE) from 5.04% to 7.05%. researchgate.net
Conversely, in some device structures, particularly superstrate configurations, the controlled formation of a MoSe2 layer at the interface is intentionally pursued. Skillfully sputtering a pre-selenided Mo target can form a MoSe2 layer that manipulates the band alignment to enhance hole extraction and alleviate the "roll-over" effect in current-voltage curves. nih.gov This demonstrates that the role of molybdenum compounds at the interface is highly dependent on the specific device architecture and fabrication process. In superstrate cells using a sputtered Mo electrode with a selenium interlayer, an efficiency of 5.1% has been achieved, which is notable for a device using a non-noble metal electrode. nih.gov
Table 1: Research Findings on Molybdenum (Mo) and its Compounds as Back Contact Materials in Sb2Se3 Solar Cells
| Material | Function/Role | Key Research Findings | Reported Impact on Device Performance | Reference |
|---|---|---|---|---|
| Molybdenum (Mo) | Standard back contact electrode | Commonly used in substrate configurations. A Sb2Se3 solar cell with Mo as the back electrode has achieved 9.2% efficiency. | Provides favorable energy band alignment but can form a high potential barrier. | nih.govmdpi.com |
| Molybdenum dioxide (MoO2) | Buffer layer on Mo electrode | Generated via heat treatment of Mo. Inhibits MoSe2 growth and promotes (hk1) preferential orientation of Sb2Se3. | Reduces back contact barrier, improving Voc, Jsc, and FF. PCE increased from 5.04% to 7.05% in one study. | researchgate.net |
| Molybdenum diselenide (MoSe2) | Interfacial layer for band alignment | Formed by sputtering a pre-selenided Mo target in superstrate cells. | Manipulates band alignment, enhances hole extraction, and alleviates J-V roll-over. Aided in achieving 5.1% PCE. | nih.gov |
A significant challenge, especially for flexible Sb2Se3 solar cells in a substrate configuration, is the buried interface between the Sb2Se3 absorber and the molybdenum back contact. acs.org To address this, the introduction of a novel transition layer at this interface has proven effective.
One such promising interlayer is Lead Selenide (PbSe). A PbSe transition layer, fabricated at room temperature, can be introduced at the back-contact interface to improve the crystalline quality of the subsequently deposited Sb2Se3 film and enhance hole extraction. acs.orgx-mol.com Research indicates a synergistic effect where the PbSe interlayer not only improves the back contact but also beneficially affects the bulk absorber. The incorporation of minute amounts of lead (Pb) from the interlayer into the Sb2Se3 film has been shown to reduce the formation of undesirable deep-level traps. acs.org This dual benefit of interfacial engineering and bulk defect passivation led to a champion power conversion efficiency of 8.43% for a flexible Sb2Se3 solar cell on a polyimide foil, a record for such devices. acs.orgx-mol.com
Table 2: Impact of a Lead Selenide (PbSe) Transition Layer on Flexible Sb2Se3 Solar Cell Performance
| Device Configuration | Key Features | Reported Champion Efficiency | Reference |
|---|---|---|---|
| Standard Flexible Cell (Substrate) | Sb2Se3 on Mo back contact. | Lower than optimized device. | acs.org |
| Flexible Cell with PbSe Interlayer | Introduction of a room-temperature fabricated PbSe layer between Mo and Sb2Se3. | 8.43% | acs.orgx-mol.com |
Device Architecture Optimization (Substrate vs. Superstrate Configuration)
The substrate configuration typically consists of glass/Mo/Sb2Se3/CdS/TCO. mdpi.com This architecture is derived from CIGS (Copper Indium Gallium Selenide) technology and offers versatility in substrate choice, including the potential for flexible devices. cnr.it Numerical simulations have suggested that the substrate configuration with a molybdenum back contact can achieve superior performance, primarily attributed to a more favorable energy band alignment at the Mo/Sb2Se3 interface. nih.gov A record efficiency of 9.2% has been reported for a substrate device featuring (001)-oriented Sb2Se3 nanorod arrays. northumbria.ac.uk
The superstrate configuration , with a typical structure of glass/TCO/CdS/Sb2Se3/Back Contact (e.g., Au, Mo), is inherited from Cadmium Telluride (CdTe) solar cell technology. mdpi.comcnr.it In this setup, the Sb2Se3 absorber layer is deposited on top of the buffer layer (e.g., CdS). mdpi.com Historically, superstrate devices have often yielded the highest power conversion efficiencies for Sb2Se3. cnr.it For instance, a superstrate device achieved an efficiency of 7.6% by utilizing a specific buffer layer. northumbria.ac.uk The introduction of hole transport layers (HTLs) like Nickel Oxide (NiO) has been shown to be particularly effective in the superstrate configuration, leading to significant average improvements in Voc (12%), Jsc (41%), and PCE (42%) for cells made by close-space sublimation. northumbria.ac.uknih.gov While some studies on the related Antimony Sulfide (Sb2S3) material suggest superstrate designs achieve higher efficiencies with thinner absorber layers, other simulations for Sb2Se3 point to the substrate structure as being potentially superior. mdpi.combohrium.comresearchgate.net This highlights that the optimal architecture may be dependent on the specific materials and deposition techniques employed.
Table 3: Comparison of Substrate and Superstrate Device Architectures for Sb2Se3 Solar Cells
| Attribute | Substrate Configuration | Superstrate Configuration |
|---|---|---|
| Typical Structure | Glass/Back Contact (Mo)/Sb2Se3/Buffer (CdS)/TCO/Grid | Glass/TCO/Buffer (CdS)/Sb2Se3/Back Contact (Au, Mo, etc.) |
| Origin | Derived from CIGS technology. cnr.it | Derived from CdTe technology. cnr.it |
| Advantages | Versatile substrate choice (flexible possible). cnr.it Favorable Mo/Sb2Se3 band alignment. nih.gov High reported efficiency (9.2% with nanorods). northumbria.ac.uk | Generally exhibits the highest PCE values. cnr.it Effective integration of HTLs like NiO. northumbria.ac.uknih.gov High reported efficiency (7.6%). northumbria.ac.uk |
| Challenges | Quality of the buried Mo/Sb2Se3 interface can be a major obstacle. acs.org | Back contact is often non-ohmic, requiring careful engineering. nih.gov Sputtering of back contact can damage the absorber. nih.gov |
Vi. Advanced Characterization Techniques for Sb2se3 Research
Structural and Morphological Probes
The physical arrangement of atoms and the surface features of Sb2Se3 are critical to its electronic and optical behavior. Techniques in this category provide detailed insights into the crystallinity, orientation, and topography of Sb2Se3 materials.
X-ray Diffraction (XRD) (Out-of-plane, In-plane, Grazing Incidence)
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and preferred orientation of Sb2Se3. The analysis of diffraction patterns reveals the atomic arrangement within the material. For instance, XRD patterns of Sb2Se3 nanorods synthesized in oleylamine (B85491) at 200°C show sharp peaks that align well with the orthorhombic antimony selenide (B1212193) phase (ICDD # 01-089-0821), indicating high crystallinity. manchester.ac.uk The most intense peak for these nanorods is observed for the (221) plane. manchester.ac.uk Similarly, Sb2Se3 synthesized by dry ball milling for six hours under an argon atmosphere also forms a single phase of Sb2Se3, as confirmed by XRD analysis. saspublishers.com
In thin film applications, the orientation of the (Sb4Se6)n ribbons is crucial for efficient charge transport. Grazing Incidence X-ray Diffraction (GIXRD) is particularly useful for analyzing thin films. Studies have shown that all diffraction peaks in GIXRD patterns of Sb2Se3 nanowire films can be indexed to the orthorhombic phase (JCPDS Card No. 72–1184), with no secondary phases detected. nist.gov The lattice constants can be calculated from this data. nist.gov For single crystals grown by the Bridgman-Stockbarger technique, XRD peaks correspond well with the (h00) planes, indicating the exposed crystal plane is (100). ttu.ee To minimize interference from underlying layers in thin-film stacks, grazing-incidence geometry with a fixed incident angle is often employed. taltech.ee
The table below summarizes XRD findings for Sb2Se3 prepared under different conditions.
| Preparation Method | Key XRD Findings | Reference |
| Nanorod synthesis in oleylamine | Orthorhombic phase, high crystallinity, preferential growth along (221) plane. | manchester.ac.uk |
| Dry ball milling | Single-phase orthorhombic Sb2Se3. | saspublishers.com |
| Nanowire films | Orthorhombic phase with no secondary phases detected by GIXRD. | nist.gov |
| Bridgman-Stockbarger single crystal | Exposed crystal plane is (100). | ttu.ee |
| Thin films on SnO2 | Grazing-incidence XRD used to minimize substrate interference. | taltech.ee |
Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM)
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are indispensable for visualizing the surface morphology, grain size, and topography of Sb2Se3. FE-SEM images of thermally evaporated Sb2Se3 thin films reveal a uniform surface. mdpi.com In other studies, high-magnification FESEM has been used to observe the distribution of individual nanostructures. nist.gov
The morphology of Sb2Se3 can be significantly influenced by processing conditions. For example, in studies of post-deposition annealing, FE-SEM investigations showed that annealing at 250°C resulted in sharper grain boundaries, while annealing at 350°C led to overgrowth and an irregular morphology. bohrium.com Similarly, the working pressure during RF magnetron sputtering strongly affects the morphology and microstructure of the resulting Sb2Se3 thin films. researchgate.net For vertically oriented Sb2Se3 films, SEM analysis has shown that increasing the annealing temperature can significantly modify the surface morphology, with high-contrast white patches appearing at temperatures above 325°C in air. osti.gov
The table below presents a summary of morphological observations of Sb2Se3 using SEM/FE-SEM.
| Preparation/Treatment | Morphological Observations | Reference |
| Thermal Evaporation | Uniform surface. | mdpi.com |
| Post-deposition annealing at 250°C | Sharper grain boundaries. | bohrium.com |
| Post-deposition annealing at 350°C | Overgrowth and irregular morphology. | bohrium.com |
| RF Magnetron Sputtering | Morphology is strongly dependent on working pressure. | researchgate.net |
| Annealing above 325°C in air | Appearance of high-contrast white patches on the surface. | osti.gov |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides even higher magnification images than SEM, allowing for the detailed analysis of the internal structure, crystallinity, and lattice arrangement of Sb2Se3 nanostructures. TEM measurements of Sb2Se3 nanowires have revealed a rod-like morphology. nist.gov High-Resolution TEM (HRTEM) can resolve the lattice fringes of the crystal. For instance, HRTEM images of single crystalline orthorhombic nanowires show growth along the <001> direction. nist.gov The interplanar lattice fringes, such as the 0.58 nm (020) spacing, can be visualized. nist.gov
Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction patterns from small selected areas of the sample, confirming the crystal structure and orientation. The SAED pattern of an individual Sb2Se3 nanowire can be indexed to a specific zone, confirming its single-crystalline nature. nist.gov In device analysis, cross-sectional TEM images show the layered structure and grain size within the device. For example, a cross-sectional TEM image of a solar cell showed a compact Sb2Se3 film composed of large grains. utoronto.ca HRTEM analysis at different points within these grains confirmed their single-crystalline nature by revealing consistent lattice fringes corresponding to specific crystallographic planes of orthorhombic Sb2Se3. utoronto.ca
Raman Spectroscopy for Vibrational Modes and Crystallinity
Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of a material, which are like a fingerprint for its chemical bonds and crystal structure. For Sb2Se3, group theory predicts 30 Raman active modes. researchgate.net Experimentally, strong peaks are consistently observed around 190 cm⁻¹, which is attributed to the Sb-Se vibrational mode, reflecting the primary bonding within the Sb2Se3 structure. researchgate.netcore.ac.uk Another prominent peak is often seen around 253 cm⁻¹, which is associated with Sb-Sb bending modes. researchgate.netresearchgate.net
The intensity and position of Raman peaks can indicate the degree of crystallinity and the presence of any secondary phases. For instance, an increase in the intensity of Raman peaks after thermal annealing suggests enhanced structural order and crystallinity. bohrium.com The absence of a peak at 253 cm⁻¹ in some samples can confirm that the growth was oxide-free, as this peak can also be a signature of Sb2O3. core.ac.uk Angle-resolved polarized Raman spectroscopy can be used to assign vibrational symmetries to the observed peaks and even to verify the desirable (001) plane orientation in films for device applications. rsc.orglsbu.ac.uk
The following table summarizes key Raman modes observed in Sb2Se3.
| Raman Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~190 | Sb-Se stretching mode (Ag) | researchgate.netcore.ac.uk |
| ~253 | Sb-Sb bending modes | researchgate.netresearchgate.net |
| 155 | Used to verify (001) plane orientation | rsc.orglsbu.ac.uk |
| 373, 450 | Vibrational modes of α-Sb2O3 | researchgate.net |
White Light Interferometry (WLI)
White Light Interferometry (WLI) is a non-contact optical profiling technique used to measure surface roughness and topography with high precision. findlight.netdiva-portal.org In the context of Sb2Se3 research, WLI is used to characterize the surface of thin films. spiedigitallibrary.org It provides three-dimensional surface profiles, enabling the quantification of features like surface roughness and step heights. findlight.net This technique is valuable for assessing the quality of Sb2Se3 films, as surface smoothness can be critical for device performance. WLI is part of a suite of characterization tools that provide insights into the film's morphological properties, which can then be correlated with processing conditions. spiedigitallibrary.org
Compositional and Purity Analysis
Determining the elemental composition and purity of Sb2Se3 is crucial, as stoichiometry and the presence of impurities can significantly impact its semiconductor properties.
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) are the primary techniques for this purpose. XPS provides quantitative elemental composition and chemical state information from the surface of the material. In depth profile studies of electroless deposited Sb2Se3 thin films, XPS has been used to analyze the stoichiometry at different depths. scirp.org High-resolution XPS spectra of the Sb 3d and Se 3d core levels can confirm the presence of antimony triselenide. scirp.org The absence of an oxygen peak in the high-resolution Sb 3d spectrum is a good indicator of film quality for device performance. scirp.org
EDS, often coupled with SEM, provides elemental analysis of a localized area. ttu.eeacs.org It can confirm the presence of antimony and selenium as the primary constituents. nih.gov For example, EDS analysis of Sb2Se3 thin films can verify that they retain a near-ideal stoichiometry after thermal annealing. bohrium.com Compositional analysis of Sb2Se3 single crystals by EDS has shown a slightly Sb-rich composition in some cases. ttu.ee
The table below shows representative compositional data for Sb2Se3 from EDS analysis.
| Sample | Sb (at. %) | Se (at. %) | Reference |
| Annealed Single Crystal | 41.5 ± 0.2 | 58.2 ± 0.1 | ttu.ee |
| Bridgman-grown Crystal | 37.3 | 62.7 | nih.gov |
Energy-Dispersive X-ray Spectroscopy (EDS/EDX)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique frequently coupled with scanning electron microscopy (SEM) to determine the elemental composition of materials. oxinst.comvaccoat.com When an electron beam from an SEM interacts with a sample of Antimony Selenide (Sb2Se3), it excites electrons in the atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the elemental constituents. oxinst.com
In the context of Sb2Se3 research, EDS is routinely used to:
Confirm Stoichiometry: A primary application of EDS is to verify the atomic ratio of antimony (Sb) to selenium (Se) in synthesized thin films or bulk crystals. This is crucial as deviations from the ideal 2:3 stoichiometry can significantly impact the material's optoelectronic properties.
Detect Impurities: EDS can identify the presence of unintentional elements or contaminants that may have been introduced during the synthesis or fabrication process. For instance, studies have used EDS to confirm the presence of antimony and selenium in electrodeposited layers and to check for impurities. mdpi.comresearchgate.net
Elemental Mapping: EDS can generate elemental maps that visualize the spatial distribution of Sb and Se across a sample's surface. This is particularly useful for assessing the uniformity of thin films and identifying any phase segregation or the presence of secondary phases.
Table 1: Representative EDS Data for an Sb2Se3 Sample
| Element | Weight % | Atomic % |
| Antimony (Sb) | 41.5 ± 0.2 | 40 |
| Selenium (Se) | 58.2 ± 0.1 | 60 |
| Sulfur (S) | 0.4 ± 0.1 | - |
Note: Data adapted from a study on Sb2Se3 single crystals, where a small amount of sulfur impurity was detected. ttu.ee The expected atomic percentages for stoichiometric Sb2Se3 are 40% for Sb and 60% for Se.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. scirp.orgnist.gov In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and its chemical environment.
For Sb2Se3 research, XPS is invaluable for:
Determining Chemical States: XPS can distinguish between different oxidation states of antimony and selenium. For example, it can identify the presence of Sb2O3 on the surface of an Sb2Se3 film, which can form upon exposure to air. nist.govacs.org
Surface Analysis: Due to its high surface sensitivity, XPS is ideal for studying the surface composition of Sb2Se3 thin films, which is critical for understanding and optimizing interfaces in solar cell devices. scirp.orgacs.org Depth profiling, where layers of the material are sputtered away between XPS measurements, can be used to investigate the composition as a function of depth. scirp.org
Valence Band Analysis: XPS can be used to probe the valence band structure of Sb2Se3, providing insights into its electronic properties.
Table 2: Characteristic XPS Binding Energies for Sb2Se3
| Core Level | Binding Energy (eV) | Reference |
| Sb 3d5/2 | 529.2 ± 0.3 | nist.gov |
| Sb 3d3/2 | 538.6 ± 0.3 | nist.gov |
| Se 3d | 54.96 | scirp.org |
| Se 3d5/2 | 53.8 | colloid.nl |
| Se 3d3/2 | 54.7 | colloid.nl |
Note: Binding energies can vary slightly depending on the specific experimental conditions and the presence of surface oxides or other chemical species.
Electron Probe Microanalysis (EPMA)
Electron Probe Microanalysis (EPMA) is a non-destructive technique used for determining the chemical composition of small, solid samples. ub.educameca.com Similar to EDS, EPMA uses a focused electron beam to generate characteristic X-rays from the sample. However, EPMA employs wavelength-dispersive X-ray spectroscopy (WDS), which offers significantly higher spectral resolution and lower detection limits compared to the energy-dispersive spectrometers used in EDS. cameca.com
Key applications of EPMA in Sb2Se3 research include:
Precise Quantitative Analysis: EPMA provides highly accurate and precise quantitative elemental analysis, making it suitable for determining the exact stoichiometry of Sb2Se3 with high confidence. researchgate.net
Trace Element Detection: The superior sensitivity of WDS allows for the detection of trace elements and dopants at concentrations that may be below the detection limit of EDS. ub.edu
Homogeneity Assessment: EPMA can be used to map the elemental distribution with high spatial resolution, revealing subtle compositional variations within a sample that might not be apparent with other techniques.
Optoelectronic and Carrier Dynamics Characterization
Optical Absorption Spectroscopy (UV-Vis-NIR) and Tauc Plot Analysis
Optical absorption spectroscopy, specifically in the ultraviolet-visible-near-infrared (UV-Vis-NIR) range, is a fundamental technique for characterizing the optical properties of semiconductor materials like Sb2Se3. mdpi.comresearchgate.net This method measures the absorption of light as a function of wavelength or photon energy. The resulting absorption spectrum provides crucial information about the material's electronic band structure, particularly its band gap energy.
The band gap (Eg) of a semiconductor is a key parameter that determines its suitability for various optoelectronic applications. For Sb2Se3, the band gap is typically determined using a Tauc plot. The Tauc relation is given by:
(αhν)^n = A(hν - Eg)
where:
α is the absorption coefficient
hν is the photon energy
A is a constant
The exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
By plotting (αhν)^n against hν and extrapolating the linear portion of the curve to the energy axis (where (αhν)^n = 0), the band gap energy can be determined. mdpi.com Research has shown that Sb2Se3 has a direct band gap in the range of approximately 1.1 to 1.3 eV, making it well-suited for photovoltaic applications. manchester.ac.ukresearchgate.net However, some studies also report an indirect transition at slightly lower energies. researchgate.net The band gap can be influenced by factors such as deposition conditions and temperature. mdpi.commanchester.ac.uk
Table 3: Reported Band Gap Values for Sb2Se3
| Deposition/Treatment Method | Band Gap (eV) | Reference |
| Electrodeposition (As-deposited) | 1.10 - 1.90 | mdpi.com |
| Electrodeposition (Heat-treated) | 1.08 - 1.68 | mdpi.com |
| Molecular Ink | ~1.12 (direct) | nist.gov |
| AACVD (400 °C) | 1.2 | manchester.ac.uk |
| AACVD (450 °C) | 1.32 | manchester.ac.uk |
| AACVD (500 °C) | 1.46 | manchester.ac.uk |
Spectroscopic Ellipsometry (SE)
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the dielectric functions (complex refractive index) and thickness of thin films. researchgate.netrsc.org It measures the change in polarization of light upon reflection from a sample surface. By analyzing these changes over a range of wavelengths, a model can be constructed to extract the optical constants (refractive index 'n' and extinction coefficient 'k') of the material.
In Sb2Se3 research, SE is employed to:
Determine Optical Constants: Accurately measure the refractive index and extinction coefficient of Sb2Se3 thin films as a function of wavelength. rsc.org
Model Dielectric Functions: The experimental data is often fitted using a dispersion model, such as the Tauc-Lorentz model, to describe the dielectric properties of the material over a broad energy range. rsc.org
Assess Film Quality: SE can also provide information about surface roughness and the presence of interface layers.
The optical constants obtained from SE are crucial for the design and simulation of optoelectronic devices, such as solar cells, as they govern how light propagates and is absorbed within the material.
Photoelectrochemical Cell (PEC) Measurements for Conductivity Type
Photoelectrochemical cell (PEC) measurements are a valuable technique for determining the conductivity type (p-type or n-type) of a semiconductor material. mdpi.com In a PEC setup, the Sb2Se3 thin film acts as the working electrode, which is immersed in an electrolyte solution along with a counter electrode (typically platinum) and a reference electrode. manchester.ac.uk
When the working electrode is illuminated, electron-hole pairs are generated. The direction of the resulting photocurrent indicates the majority charge carrier type.
p-type semiconductor: If the photocurrent is cathodic (negative), it indicates that photo-generated electrons are moving to the back contact while holes move to the semiconductor-electrolyte interface, signifying p-type conductivity. manchester.ac.uk
n-type semiconductor: Conversely, an anodic (positive) photocurrent suggests that holes are moving to the back contact and electrons to the interface, indicating n-type conductivity.
Time-of-Flight (TOF) Mobility Measurements
Time-of-Flight (TOF) is a direct method used to determine the charge carrier mobility in semiconductor materials. The technique involves generating electron-hole pairs near one electrode of a sample with a pulsed laser. osti.gov An applied electric field then drives one type of carrier across the sample to the opposing electrode, and the transit time (τt) is measured from the resulting photocurrent transient. osti.govopticsjournal.net The mobility (μ) is then calculated using the equation μ = d² / (Vτt), where 'd' is the sample thickness and 'V' is the applied voltage. osti.gov
Due to the anisotropic crystal structure of Sb2Se3, which consists of (Sb4Se6)n ribbons, carrier mobility is highly dependent on the crystallographic orientation. osti.govhep.com.cn TOF measurements have been instrumental in quantifying this anisotropy. For instance, studies on Sb2Se3 films with different preferred orientations have revealed significantly different hole mobilities along different crystallographic axes. Research has shown that mobility is highest along the c-axis, the direction of the (Sb4Se6)n ribbons, which is favorable for charge transport in solar cell devices. hep.com.cnfrontiersin.org
Table 1: Anisotropic Hole Mobility in Sb2Se3 Measured by TOF
| Crystallographic Direction | Hole Mobility (cm²V⁻¹s⁻¹) |
|---|---|
| a-direction | 1.17 hep.com.cn |
| b-direction | 0.69 hep.com.cn |
| c-direction | 2.59 hep.com.cn |
Data sourced from TOF measurements on single Sb2Se3 grains. hep.com.cn
Time-Resolved Transient Absorption Spectroscopy (fs-TA, ns-TA)
Time-resolved transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photogenerated carriers, such as trapping, recombination, and relaxation, on timescales ranging from femtoseconds (fs) to nanoseconds (ns) and beyond. hep.com.cnosti.gov In a typical TA experiment, a pump pulse excites the Sb2Se3 sample, and a subsequent probe pulse measures the change in absorption as a function of the time delay between the pump and probe. hep.com.cnarxiv.org
TA studies on Sb2Se3 have provided critical information on carrier lifetimes. hep.com.cn The combination of femtosecond and nanosecond TA has revealed complex carrier dynamics, including an initial fast decay component often attributed to carrier trapping into defect states within the bulk material. osti.gov For example, after photo-generation, free carriers with high mobility were observed to undergo a trapping process into bulk trap states within approximately 23 picoseconds. osti.gov Understanding these dynamics is crucial as they directly impact the efficiency of charge extraction in a solar cell.
Thermal Admittance Spectroscopy (TAS) for Defect States
Thermal Admittance Spectroscopy (TAS) is a technique used to characterize defect states within the bandgap of a semiconductor. It measures the capacitance and conductance of a device (like a Schottky diode or a p-n junction) as a function of temperature and frequency. hep.com.cnfu-berlin.de By analyzing the temperature-dependent capacitance steps at different frequencies, one can determine the energy level (activation energy) and density of trap states. hep.com.cnresearchgate.net
In Sb2Se3 research, TAS has been employed to identify and quantify deep defect levels that can act as recombination centers, hindering solar cell performance. hep.com.cnfu-berlin.de Studies have revealed defect states with specific activation energies. For example, TAS measurements on Sb2Se3 solar cells have identified a deep defect with an activation energy of 0.39 eV. fu-berlin.de The density of these defect states has been found to be on the order of 10¹⁶ cm⁻³·eV⁻¹. hep.com.cn Such high defect densities are a significant factor limiting the open-circuit voltage (Voc) of Sb2Se3 devices. fu-berlin.de
Table 2: Defect Properties in Sb2Se3 from TAS
| Parameter | Value | Reference |
|---|---|---|
| Defect Activation Energy | 0.095 ± 0.008 eV | hep.com.cn |
| Peak Defect Density | ~10¹⁶ cm⁻³eV⁻¹ | hep.com.cn |
| Integrated Defect Density | 1.3 × 10¹⁵ cm⁻³ | osti.gov |
Capacitance-Voltage (CV) and Drive-Level Capacitance Profiling (DLCP)
Capacitance-Voltage (C-V) and Drive-Level Capacitance Profiling (DLCP) are powerful techniques for determining the doping density (carrier concentration) and defect density profiles in a semiconductor device. scispace.commdpi.com C-V measurements involve applying a varying DC bias with a small AC voltage and measuring the device capacitance. The slope of a 1/C² versus V plot can be used to extract the net carrier concentration. researchgate.net
DLCP is a related technique that provides a more direct measurement of the defect density by varying the amplitude of the AC drive voltage. scispace.commdpi.com The defect density obtained from C-V profiling (NCV) includes contributions from free carriers, bulk defects, and interfacial defects. scispace.com The difference between the profiles obtained from C-V and DLCP can be used to estimate the density of interfacial defects. mdpi.com These methods have been used to show that defect densities in Sb2Se3 can be as high as 10¹⁷ cm⁻³, which is a critical parameter to address for improving device performance. fu-berlin.de
Photothermal Deflection Spectroscopy (PDS) for Band Tails
Photothermal Deflection Spectroscopy (PDS) is a highly sensitive technique for measuring weak optical absorption in thin films, making it ideal for characterizing sub-bandgap absorption. hep.com.cnacs.org This sub-bandgap absorption is often associated with the presence of band tails, or Urbach tails, which are exponential extensions of the density of states into the bandgap caused by structural disorder or defects. acs.orgnih.gov The steepness of this absorption tail is characterized by the Urbach energy (EU), where a lower EU value indicates a more ordered material with fewer tail states. researchgate.net
PDS studies on Sb2Se3 have been crucial for assessing the material's crystalline quality and its impact on device performance, particularly the open-circuit voltage. acs.orgnih.gov For example, PDS has been used to determine the indirect bandgap of Sb2Se3 to be around 1.12 eV and the Urbach energy to be as low as 21.1 meV in high-quality films. researchgate.net It has also been shown that sub-bandgap absorption increases significantly as the selenium content in the film decreases, indicating a higher density of defects. acs.org
External Quantum Efficiency (EQE) Analysis
External Quantum Efficiency (EQE) measures the ratio of charge carriers collected by a solar cell to the number of incident photons of a given energy. scispace.comacs.org An EQE spectrum provides valuable information about carrier generation, recombination, and collection losses within a device. researchgate.net High EQE values over a broad spectral range are indicative of efficient light harvesting and charge collection. scispace.com
In Sb2Se3 solar cells, EQE analysis is routinely used to diagnose performance limitations. For example, a low EQE in the short-wavelength region can indicate poor collection near the front surface or parasitic absorption in the window layer, while a drop in the long-wavelength region points to incomplete absorption or a short minority carrier diffusion length. scispace.comresearchgate.net The maximum EQE of high-performance Sb2Se3 devices has been reported to be close to 90%, suggesting very low recombination losses of photogenerated carriers. scispace.com Analysis of EQE spectra has also been used to estimate the carrier collection length in the Sb2Se3 absorber layer. researchgate.net
Current-Voltage (J-V) Characteristics
The current density-voltage (J-V) characteristic is the primary measure of a solar cell's performance under illumination and in the dark. mdpi.comsdu.dk From the light J-V curve, key photovoltaic parameters are extracted: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE). scispace.commdpi.com
Table 3: Photovoltaic Parameters of an Exemplary Sb2Se3 Solar Cell
| Parameter | Value |
|---|---|
| V_oc (Open-Circuit Voltage) | 0.45 V mdpi.com |
| J_sc (Short-Circuit Current Density) | 18.99 mA/cm² mdpi.com |
| FF (Fill Factor) | 51.49% mdpi.com |
| PCE (Power Conversion Efficiency) | 4.4% mdpi.com |
These parameters are for an untreated device as reported in a specific study for comparison purposes. mdpi.com
Thermal and Thermoelectric Properties Characterization
The thermal stability and thermoelectric transport properties of Sb2Se3 are critical parameters that influence its performance and reliability in energy conversion devices. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and measurements of the Seebeck coefficient, electrical conductivity, thermal conductivity, and Hall effect provide invaluable insights into these characteristics.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the study of Sb2Se3, DSC is instrumental in identifying phase transitions, such as melting and crystallization.
Recent studies have shown that Sb2Se3 undergoes an endothermic phase transition between 599 and 630.6 °C. acs.orgresearchgate.netnih.gov This transition is a key indicator of the material's structural changes at elevated temperatures. Furthermore, DSC measurements performed at various heating rates have revealed that the minimum point of the endothermic peak shifts from 377.1 °C to 417.9 °C, providing information on the kinetics of the phase change. acs.org The melting point of Sb2Se3 is reported to be 611 °C. acs.org These findings are crucial for determining the upper-temperature limits for device fabrication and operation.
Interactive Data Table: DSC Phase Transition Data for Sb2Se3
| Parameter | Temperature Range (°C) | Observation |
| Endothermic Phase Transition | 599 - 630.6 | Indicates structural change |
| Peak Minimum Shift (with heating rate) | 377.1 - 417.9 | Provides kinetic information |
| Melting Point | 611 | Defines the liquid phase transition |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Sb2Se3, TGA is essential for evaluating its thermal stability and understanding its decomposition mechanisms.
Research indicates that Sb2Se3 is thermally stable up to approximately 500 °C. acs.orgresearchgate.netnih.govacs.orgresearchgate.net Beyond this temperature, it undergoes a distinct two-stage decomposition process. The first stage occurs between 500 °C and 610 °C, with a weight loss of about 1.75%. acs.orgresearchgate.netnih.gov The second, more significant weight loss of 3.50% takes place between 610 °C and 775 °C. acs.orgresearchgate.netnih.gov Using methods like the Coats-Redfern expression, the activation energies for these decomposition phases have been calculated to be 121.8 kJ/mol and 57.2 kJ/mol, respectively. acs.orgresearchgate.netnih.gov This information is vital for establishing the processing window for Sb2Se3-based devices to avoid material degradation.
Interactive Data Table: TGA Decomposition Data for Sb2Se3
| Temperature Range (°C) | Weight Loss (%) | Activation Energy (kJ/mol) | Process |
| < 500 | - | - | Stable |
| 500 - 610 | 1.75 | 121.8 | First Stage Decomposition |
| 610 - 775 | 3.50 | 57.2 | Second Stage Decomposition |
The Seebeck coefficient (S) is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across a material. It is a key parameter for thermoelectric materials and also provides information about the majority charge carrier type.
For Sb2Se3, the Seebeck coefficient is consistently reported to be positive, which indicates that the majority charge carriers are holes, classifying it as a p-type semiconductor. nsf.govresearchgate.net The value of the Seebeck coefficient generally increases with temperature. For instance, Sb2Se3 hexagonal nanotubes exhibit a Seebeck coefficient of approximately 430 μV/K at 370 K. nsf.govresearchgate.netosti.gov In the case of single Sb2Se3 nanowires with high resistivity, a Seebeck coefficient of around 661 μV/K has been measured at room temperature. researchgate.net These values are comparable to those of highly conductive Sb2Se3 single nanowires (~750 μV/K). researchgate.net
Interactive Data Table: Seebeck Coefficient of Sb2Se3 Nanostructures
| Material Form | Temperature | Seebeck Coefficient (μV/K) |
| Hexagonal Nanotubes | 370 K | ~430 |
| High-Resistivity Single Nanowires | Room Temperature | ~661 |
| Highly Conductive Single Nanowires | - | ~750 |
Electrical conductivity (σ) is a fundamental electronic property that quantifies a material's ability to conduct an electric current. For semiconductor materials like Sb2Se3, conductivity is a critical factor in the performance of photovoltaic and thermoelectric devices.
The intrinsic electrical conductivity of Sb2Se3 thin films is generally low, typically falling within the range of 10⁻⁶ to 10⁻⁷ S·cm⁻¹. hep.com.cn This low conductivity can be a limiting factor in device efficiency. However, the electrical properties can be influenced by the material's morphology. For example, Sb2Se3 hexagonal nanotubes have demonstrated a significantly higher moderate electrical conductivity of about 10² S/m. nsf.govosti.gov The electrical conductivity of Sb2Se3 is also observed to be thermally activated, meaning it increases with temperature. nsf.gov In amorphous Sb2Se3, the DC conductivity shows semiconducting behavior with an activation energy of 0.42 eV. ias.ac.in
Interactive Data Table: Electrical Conductivity of Sb2Se3
| Material Form | Conductivity | Notes |
| Thin Films | 10⁻⁶ - 10⁻⁷ S·cm⁻¹ | Intrinsically low |
| Hexagonal Nanotubes | ~10² S·m⁻¹ | Moderate conductivity |
| Amorphous | - | Activation Energy = 0.42 eV |
Thermal conductivity (κ) measures a material's ability to conduct heat. In thermoelectric applications, a low thermal conductivity is desirable to maintain a large temperature gradient, while in other applications, efficient heat dissipation might be necessary.
The thermal conductivity of Sb2Se3 is dependent on its crystalline state. In the amorphous phase, Sb2Se3 exhibits a thermal conductivity of approximately 0.22 W·m⁻¹·K⁻¹. acs.orgmit.edu Upon crystallization, the thermal conductivity increases. For instance, it reaches a maximum of 0.36 W·m⁻¹·K⁻¹ at 220 °C and remains relatively stable up to 320 °C. mit.edu When cooled to room temperature, the thermal conductivity of crystalline Sb2Se3 further increases to about 0.72 W·m⁻¹·K⁻¹. mit.edu Nanostructuring has been shown to reduce the thermal conductivity of Sb2Se3. Single nanowires have a thermal conductivity that is more than an order of magnitude lower than that of bulk materials. researchgate.net
Interactive Data Table: Thermal Conductivity of Sb2Se3
| Crystalline Phase | Temperature | Thermal Conductivity (W·m⁻¹·K⁻¹) |
| Amorphous | Room Temperature | 0.22 |
| Crystalline | 220 °C - 320 °C | ~0.36 |
| Crystalline | Room Temperature | ~0.72 |
| Single Nanowire | - | >10x lower than bulk |
Hall effect measurements are a crucial technique for determining the charge carrier type, density, and mobility in semiconductor materials. However, performing Hall effect measurements on intrinsic Sb2Se3 at room temperature is challenging due to its very low electrical conductivity. hep.com.cn
To overcome this, measurements are often conducted at elevated temperatures where thermally excited carriers increase the conductivity to a measurable level. hep.com.cn For example, successful Hall measurements on Sb2Se3 films have been performed at 380 K. hep.com.cn These measurements have also been successfully applied to doped Sb2Se3. In Sn-doped Sb2Se3 bulk crystals, Hall effect measurements confirmed p-type conductivity. researchgate.net For a Se-rich, Sn-doped sample, a hole density of 7.4 × 10¹⁴ cm⁻³ was determined. researchgate.net In contrast, a Se-poor Sn-doped crystal showed a lower hole density of 7.5 × 10¹¹ cm⁻³. researchgate.net These results highlight the influence of stoichiometry and doping on the charge carrier concentration in Sb2Se3.
Interactive Data Table: Hall Effect Data for Sn-Doped Sb2Se3
| Sample Condition | Majority Carrier Type | Hole Density (cm⁻³) |
| Se-rich, Sn-doped | p-type | 7.4 × 10¹⁴ |
| Se-poor, Sn-doped | p-type | 7.5 × 10¹¹ |
Vii. Theoretical and Computational Modeling of Sb2se3 Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the material's behavior at a quantum level. These calculations help in understanding the arrangement of electrons and their energy levels, which in turn determines the electrical and optical properties of Sb2Se3.
First-Principles Methods (e.g., DFT, GGA, GW Approximation)
First-principles calculations, based on quantum mechanics, are employed to investigate the electronic band structure of Sb2Se3 without the need for empirical parameters. osti.gov Density Functional Theory (DFT) is a widely used method in this context. osti.govresearchgate.net Within DFT, the Generalized Gradient Approximation (GGA) is a common functional for approximating the exchange-correlation energy. osti.govresearchgate.net However, standard DFT-GGA calculations often underestimate the band gap of semiconductors like Sb2Se3. researchgate.net
To obtain more accurate predictions, advanced techniques such as the GW approximation are used. osti.govresearchgate.net The GW method provides corrections to the DFT-GGA results, leading to a more precise determination of the electronic band structure and band gap. researchgate.net For instance, DFT-GGA calculations with GW corrections have shown that Sb2Se3 has an indirect band gap of 1.21 eV, with a direct transition possible at a slightly higher energy of 1.22 eV. researchgate.net Other calculations using the G0W0 method have reported a direct band gap of 1.28 eV, which aligns well with experimental values. researchgate.net The screened hybrid exchange-correlation functional HSE06 is another method used for these calculations, sometimes in combination with dispersion corrections to account for the layered structure of Sb2Se3. liverpool.ac.uk
Prediction of Band Structure and Optical Properties
Theoretical calculations are crucial for predicting the band structure and optical properties of Sb2Se3, which are key to its application in photovoltaics. The band structure determines the nature and energy of the electronic band gap, which dictates the material's ability to absorb sunlight.
Calculations have consistently shown that Sb2Se3 possesses a suitable band gap for solar cell applications, with theoretical values ranging from 0.99 eV to 1.32 eV. researchgate.net The optical properties, such as the absorption coefficient, are also predicted through these computational methods. Sb2Se3 exhibits a high absorption coefficient, on the order of 10^5 cm⁻¹, which is a significant advantage for thin-film solar cells. researchgate.net
Theoretical studies have also explored the impact of crystal orientation on the electronic properties of Sb2Se3 nanowires, revealing that confinement effects can alter the band gap. researchgate.net Furthermore, computational models have been used to estimate the spectroscopic limited maximum efficiency (SLME) of Sb2Se3, with predictions suggesting a potential efficiency of up to 28.2% for a 200 nm thick film, surpassing that of other thin-film absorbers like CdTe and CZTS. liverpool.ac.uk
Device Simulation and Optimization
Device simulation software plays a critical role in the design and optimization of Sb2Se3-based solar cells. These tools allow researchers to model the behavior of a complete solar cell device, analyze its performance, and identify areas for improvement without the need for extensive experimental fabrication.
SCAPS-1D (Solar Cell Capacitance Simulator)
SCAPS-1D is a widely used one-dimensional solar cell simulator for modeling the performance of various solar cell structures, including those based on Sb2Se3. bohrium.comnih.govbohrium.comchalcogen.ro It solves the fundamental semiconductor equations (Poisson and continuity equations) to analyze key performance parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). bohrium.comchalcogen.ro
Researchers utilize SCAPS-1D to investigate the impact of various device parameters on solar cell performance. This includes optimizing the thickness of the absorber and other layers, the doping concentrations of acceptors and donors, and the properties of buffer and transport layers. bohrium.combohrium.com For example, simulations have been used to study different device architectures, such as substrate and superstrate configurations, and to explore the effectiveness of various hole-transport layer (HTL) materials. mdpi.comresearchgate.net One study demonstrated that by optimizing the device structure and material parameters, the PCE of an Sb2Se3 solar cell could be significantly increased from an experimental value of 3.59% to a simulated 11.29%. bohrium.com Another comprehensive numerical investigation using SCAPS-1D projected a remarkable PCE of 21.68% for an optimized structure. nih.govmdpi.comresearchgate.netscilit.com
Table 1: Optimized Parameters for a High-Efficiency Sb2Se3 Solar Cell Simulated in SCAPS-1D
| Parameter | Optimized Value | Reference |
| HTL Material | Cu2O | mdpi.comresearchgate.net |
| HTL Thickness | 0.06 µm | mdpi.comresearchgate.net |
| Series Resistance | 0–5 Ω-cm² | mdpi.comresearchgate.net |
| Shunt Resistance | >2000 Ω-cm² | mdpi.comresearchgate.net |
| Power Conversion Efficiency | 21.68% | mdpi.comresearchgate.net |
wxAMPS (Widget Provided Analysis of Microelectronic and Photonic Structures)
wxAMPS is another simulation software used for modeling and analyzing thin-film solar cells, including those with Sb2Se3 as the absorber layer. aminer.orgmdpi.comresearchgate.net Similar to SCAPS-1D, wxAMPS allows for the detailed simulation of device physics to predict performance and guide experimental work. mdpi.com
Simulations using wxAMPS have been employed to model different device configurations and to understand the role of various layers within the solar cell. mdpi.com For instance, researchers have used wxAMPS to simulate the effect of different electron transport layers on the performance of Sb2Se3 solar cells. mdpi.com The software has also been used to match experimental results with theoretical models, thereby validating the simulation parameters and providing deeper insights into the device's operational mechanisms. mdpi.com
Numerical Investigations of Device Architectures
Numerical investigations using simulation tools are crucial for exploring and optimizing various device architectures for Sb2Se3 solar cells. mdpi.comresearchgate.net These studies systematically analyze different configurations to identify the most promising designs for achieving high efficiency.
Key aspects of these investigations include the comparison of substrate and superstrate structures, where the substrate configuration with a molybdenum back contact has shown superior performance due to favorable band alignment. mdpi.comresearchgate.net The choice and optimization of hole-transport layers (HTLs) and electron-transport layers (ETLs) are also critical areas of study. bohrium.commdpi.comresearchgate.net For instance, Cu2O has been identified as an optimal HTL material, and tungsten disulfide (WS2) has been proposed as a suitable buffer layer. mdpi.comresearchgate.netacs.org
Furthermore, numerical simulations are used to investigate the impact of back surface field (BSF) layers, such as Sb2S3 or zinc phosphide (B1233454) (Zn3P2), which can improve carrier collection and reduce recombination at the back contact. chalcogen.roacs.org These comprehensive studies, which also consider factors like layer thicknesses, carrier densities, and parasitic resistances, provide a roadmap for the practical development of high-efficiency Sb2Se3 solar cells. mdpi.comresearchgate.netacs.org
Table 2: Investigated Hole-Transport Layer Materials in Sb2Se3 Solar Cell Simulations
| HTL Material | Reference |
| NiOx | mdpi.comresearchgate.net |
| CZTS | mdpi.comresearchgate.net |
| Cu2O | mdpi.comresearchgate.net |
| CuO | mdpi.comresearchgate.net |
| CuI | mdpi.comresearchgate.net |
| CuSCN | bohrium.commdpi.comresearchgate.net |
| CZ-TA | mdpi.comresearchgate.net |
| Spiro-OMeTAD | mdpi.comresearchgate.net |
Microscopic and Macroscopic Transport Modeling
Transport phenomena in Sb2Se3 are intrinsically linked to its unique quasi-one-dimensional (Q1D) crystal structure, which consists of (Sb4Se6)n ribbons held together by weaker van der Waals forces. mdpi.comworktribe.com This anisotropy is a central theme in transport modeling.
The simulation of charge carrier transport in Sb2Se3 is crucial for understanding and optimizing its performance in photovoltaic devices. The material's anisotropic crystal structure, composed of d-nb.info-oriented (Sb4Se6)n ribbons, dictates that charge carrier transport occurs preferentially along the direction of these ribbons. worktribe.comresearchgate.net
Researchers have developed analytical expressions to model charge transport along these one-dimensional ribbons under various boundary conditions. worktribe.com This approach simplifies the complex microstructure of polycrystalline thin films into a more manageable 1D problem, assuming that inter-ribbon hopping is negligible. worktribe.com These models can simulate complex device microstructures in a computationally efficient manner, allowing for the analysis of factors like ribbon misorientation. worktribe.com
Simulations have quantified the impact of this anisotropy, showing that even with electrically active grain boundaries, the misorientation of these ribbons has the most significant effect on device properties. worktribe.com For instance, a 44° misorientation, corresponding to a (221) growth texture, was found to cause approximately a 3% loss in solar cell efficiency compared to the ideal (001) orientation. worktribe.com This highlights the critical importance of controlling the crystallographic orientation during film growth to align the ribbons for efficient carrier transport and extraction. worktribe.comresearchgate.net
Understanding phonon (lattice vibration) transport is essential for managing thermal properties, particularly in thermoelectric applications and for understanding carrier-phonon scattering, which limits carrier mobility in electronic devices. The anisotropic structure of Sb2Se3 also governs its phonon transport properties.
Computational modeling of phonon dispersion curves reveals the anisotropy of the underlying crystal structure, with different degrees of dispersion along different high-symmetry lines. researchgate.net First-principles calculations are used to determine the total and partial density of phonon states (DPS), providing insight into the vibrational contributions of individual elements (Sb and Se). researchgate.net
Modeling efforts focus on the lattice thermal conductivity (κL), which is influenced by various phonon scattering mechanisms. In polycrystalline Sb2Se3, these mechanisms include intrinsic phonon-phonon (Umklapp) scattering, as well as scattering from grain boundaries, point defects, and dislocations. researchgate.netnorthumbria.ac.uk A dislocation-based kinetic theory model has been used to analyze the influence of grain boundary characteristics—such as misorientation angle, impurity density, and phonon relaxation lifetime—on thermal conductivity. researchgate.net
Exciton-phonon interactions are also a key area of study. The exciton-acoustic phonon scattering constant and the exciton-longitudinal optical (LO) phonon interaction constant are critical parameters that describe how charge carriers lose energy to the lattice. ttu.eeacs.org These values can be calculated and used in models to understand recombination mechanisms and their impact on device performance, such as the open-circuit voltage deficit in solar cells. acs.org
| Parameter | Value | Description | Source |
|---|---|---|---|
| Exciton-acoustic phonon scattering constant (c1) | 1 µeV/K | Describes the interaction strength between excitons and acoustic phonons. | ttu.ee |
| Exciton-optical phonon interaction constant (c2) | 73 meV | Describes the interaction strength between excitons and optical phonons. | ttu.ee |
| LO Phonon Energy (Eph) | 11.3 meV | Energy of the longitudinal optical phonon involved in scattering. | ttu.ee |
| Electron-longitudinal optical phonon coupling constant (ΓLO) | Variable | A measure of the strength of the Fröhlich interaction between electrons and LO phonons. | acs.org |
Defect and Doping Simulations
Point defects, whether intrinsic or extrinsic (dopants), profoundly influence the electronic properties of Sb2Se3, controlling its conductivity type, carrier concentration, and recombination rates. northumbria.ac.ukrsc.org Density Functional Theory (DFT) is the primary computational tool used to simulate these defects.
Simulations of intrinsic defects in Sb2Se3 reveal a complex landscape. Due to the low symmetry of the crystal structure, there are two non-equivalent Sb sites and three non-equivalent Se sites, meaning that a single type of defect (e.g., a selenium vacancy) can have different properties depending on its location. northumbria.ac.uk
Key findings from DFT simulations of intrinsic defects include:
Selenium Vacancies (VSe): These are predicted to be deep donors, regardless of their specific site in the lattice. northumbria.ac.uk
Antimony Vacancies (VSb): These are typically shallow acceptors.
Antisite Defects: The antimony-on-selenium antisite (SbSe) is an amphoteric defect, capable of acting as a trap for both electrons and holes. northumbria.ac.uk The selenium-on-antimony antisite (SeSb) is a deep donor.
Interstitial Defects (Sei): Selenium interstitials are predicted to have high formation energies, but their transitional levels may lie deep within the bandgap, potentially acting as hole or electron traps. northumbria.ac.uk
These simulations show that in a selenium-poor growth environment, the formation of VSe and SbSe defects can pin the Fermi level, making the formation of an intrinsic n-type absorber unlikely. northumbria.ac.uk
Extrinsic doping is a key strategy to control the conductivity of Sb2Se3. Simulations have explored various dopants:
Tin (Sn): Sn doping has been shown to convert n-type pristine Sb2Se3 to p-type, as Sn4+ can substitute for Sb3+, acting as a hole donor and increasing conductivity. northumbria.ac.uk
Tellurium (Te): Te-doping can passivate defects and enhance the quality of the absorber layer, leading to improved solar cell performance. nih.gov
Copper (Cu): Cu has been shown to be effective in increasing the free carrier density from ~10¹³ cm⁻³ to a more suitable ~10¹⁵ cm⁻³. mdpi.com
Lead (Pb): Pb doping has been found to increase hole concentration, although it can also decrease mobility due to effects like ionized impurity scattering. northumbria.ac.uk
| Defect Type | Predicted Electrical Behavior | Environment for Favorable Formation | Source |
|---|---|---|---|
| Selenium Vacancy (VSe) | Deep Donor | Se-poor | northumbria.ac.uk |
| Antimony Vacancy (VSb) | Shallow Acceptor | Se-rich | northumbria.ac.uk |
| Antimony-on-Selenium Antisite (SbSe) | Amphoteric (trap for electrons and holes) | Se-poor | northumbria.ac.uk |
| Selenium-on-Antimony Antisite (SeSb) | Deep Donor | Se-rich | northumbria.ac.uk |
Bonding Nature Analysis (e.g., Crystal Orbital Hamilton Population - COHP)
To fully understand the properties of Sb2Se3, it is essential to analyze its chemical bonding. The Crystal Orbital Hamilton Population (COHP) is a powerful computational method derived from DFT that partitions the band structure energy into contributions from specific atomic pairs, offering a chemical perspective on bonding. d-nb.inforesearchgate.netrsc.org A positive -pCOHP value indicates a bonding interaction, a negative value indicates an antibonding interaction, and a value near zero is non-bonding. chemrxiv.orgresearchgate.net
COHP analysis of Sb2Se3 reveals a complex bonding hierarchy that explains its structural and electronic properties: d-nb.info
Strong Covalent Bonds: Within the (Sb4Se6)n ribbons, there are short, strong Sb-Se bonds (distances < 2.9 Å). COHP analysis confirms their covalent nature, showing almost no antibonding contributions up to the Fermi level. d-nb.info
Weaker Inter-chain Contacts: The bonds that hold the ribbons together are significantly different. Medium-range Sb-Se contacts (distances from ~3.0 Å to 3.25 Å) that link the chains still provide significant stabilization to the crystal structure. d-nb.inforsc.org However, they are much "softer" (i.e., have smaller force constants) than the primary covalent bonds. d-nb.info
Van der Waals Interactions: The longest-range interactions between the sheets of ribbons are characteristic of weak van der Waals forces. mdpi.comworktribe.com
This detailed bonding analysis is crucial. For example, it explains the material's anisotropy not just in its structure but also in its vibrational properties and charge transport. worktribe.comd-nb.info The integrated COHP (ICOHP) value serves as a quantitative measure of covalent bond strength. arxiv.org By comparing the ICOHP values for different bonds, researchers can quantify the relative strengths of the intra-ribbon and inter-ribbon interactions, providing a deeper understanding of the material's layered nature. d-nb.infoarxiv.org
| Sb-Se Contact Type | Approximate Distance (Å) | Bonding Nature from COHP | Source |
|---|---|---|---|
| Intra-ribbon (Covalent) | < 2.9 | Strongly bonding, covalent. | d-nb.info |
| Inter-chain (Primary) | ~3.01 | Stabilizing, but significantly softer than covalent bonds. | d-nb.info |
| Intra-chain (Longer) | ~3.22 | Stabilizing, but significantly softer than covalent bonds. | d-nb.info |
| Inter-chain (Secondary) | ~3.25 | Stabilizing, but significantly softer than covalent bonds. | d-nb.info |
Viii. Research Challenges and Future Directions for Sb2se3 Based Technologies
Enhancing Power Conversion Efficiency (PCE) Towards Theoretical Limits
A significant area of focus in Sb2Se3 research is the enhancement of power conversion efficiency (PCE) in solar cells. The theoretical PCE for a single-junction Sb2Se3 solar cell is predicted to be around 31.7%, given its optimal bandgap of approximately 1.2 eV. mdpi.com However, experimental efficiencies are still considerably lower, though they have been steadily improving.
Recent advancements have seen the PCE of Sb2Se3 solar cells climb, with some studies reporting efficiencies exceeding 10%. researchgate.netrsc.org For instance, a novel additive-assisted chemical bath deposition technique has produced cells with a certified efficiency of 10.57%. rsc.org Another study demonstrated an efficiency of 8.25% through a rapid thermal selenization (RTS) technique that minimizes carrier recombination loss. nih.gov Simulations have suggested that with optimized device structures, such as using a tungsten disulfide (WS2) window layer and a copper zinc tin selenide (B1212193) (CZTSe) back surface field (BSF) layer, PCEs could potentially reach as high as 31.52%. bohrium.com
Key strategies for boosting PCE include:
Interface Engineering: Modifying the interfaces between the Sb2Se3 absorber layer and the electron or hole transport layers can significantly reduce recombination and improve charge extraction. researchgate.netresearchgate.net
Defect Passivation: Treating the Sb2Se3 film to passivate defects, such as selenium vacancies, is crucial for improving open-circuit voltage (Voc) and fill factor (FF). rsc.orgkaist.ac.kr
Innovative Device Architectures: Exploring new device structures and materials, such as using alternative buffer layers like indium sulfide (B99878) (In2S3) or tin oxide (SnO2), can lead to improved performance. researchgate.netrsc.org
Table 1: Reported and Theoretical Power Conversion Efficiencies of Sb2Se3 Solar Cells
| Device Structure/Method | Reported/Theoretical PCE (%) | Key Findings | Reference |
| Theoretical Limit | 31.7 | Based on the Shockley-Queisser limit for a 1.2 eV bandgap. | mdpi.com |
| Additive-Assisted Chemical Bath Deposition | 10.57 | Highest certified efficiency for Sb2Se3 solar cells. | rsc.org |
| Rapid Thermal Selenization (RTS) | 8.25 | Reduced carrier recombination and transport resistance. | nih.gov |
| SCAPS-1D Simulation with WS2/CZTSe | 31.52 | Theoretical optimization of window and BSF layers. | bohrium.com |
| In2S3 Buffer Layer and Two-Step Treatment | 5.35 | Improved PCE by replacing CdS and applying etching/annealing. | researchgate.net |
Strategies for Effective Doping and Carrier Density Optimization
Several elements have been investigated as potential p-type dopants for Sb2Se3. Lead (Pb) has been shown to be an effective p-type dopant, with theoretical and experimental studies demonstrating its ability to increase the hole concentration to as high as 10¹⁶ cm⁻³. researchgate.netresearchgate.net Doping with lead iodide (PbI2) has been shown to increase the hole concentration from 1.6 × 10⁹ to 1.7 × 10¹³ cm⁻³ and improve the PCE from 2.87% to 4.43%. aip.org Theoretical studies also suggest that alkali and alkaline earth metals like potassium, magnesium, and particularly calcium, can act as effective p-type dopants under selenium-rich conditions. rsc.orgrsc.org
Conversely, iodine has been proposed as a potential n-type dopant. aip.org Optimizing the doping process to control the carrier concentration is crucial for building a strong p-n junction and maximizing the built-in potential of the solar cell.
Table 2: P-type Doping Strategies for Antimony Selenide
| Dopant | Method | Key Results | Reference |
| Lead (Pb) | Theoretical calculation and experiment | Achieved hole carrier density as high as 10¹⁶ cm⁻³. | researchgate.net |
| Lead Iodide (PbI2) | Thermal diffusion | Increased hole concentration by four orders of magnitude and PCE from 2.87% to 4.43%. | researchgate.netaip.org |
| Calcium (Ca) | Hybrid density functional theory | Identified as a promising p-type dopant with low formation energy and a shallow transition level. | rsc.orgrsc.org |
| Copper (Cu) | Experimental | Enhanced open-circuit voltage to over 500 mV and increased free carrier density by two orders of magnitude. | researchgate.net |
Mitigation of Recombination Losses (Bulk and Interfacial Recombination)
Recombination of photogenerated charge carriers, both within the bulk of the Sb2Se3 material and at the interfaces with other layers, is a major factor limiting the efficiency of solar cells. nih.gov These recombination losses lead to a lower open-circuit voltage and short-circuit current.
Bulk recombination is often associated with intrinsic defects such as selenium vacancies (VSe) and antimony-on-selenium antisite defects (SbSe). rsc.org Strategies to mitigate bulk recombination include post-deposition annealing treatments in a selenium atmosphere to reduce selenium deficiency and passivate these defects. rsc.orgkaist.ac.kr Air annealing has also been shown to be an effective and simple strategy to passivate bulk defects. osti.gov
Interfacial recombination at the p-n heterojunction, typically between Sb2Se3 and a buffer layer like cadmium sulfide (CdS), is another critical issue. bohrium.com Several approaches are being explored to reduce interfacial recombination:
Post-deposition Annealing: Annealing the Sb2Se3/CdS stack after deposition can improve the interface quality and reduce recombination, leading to higher open-circuit voltages. bohrium.com
Interfacial Passivation Layers: The introduction of ultrathin insulating layers, such as aluminum oxide (Al2O3), between the absorber and buffer layers can passivate the interface and prevent detrimental chemical interdiffusion. upc.edu
Alternative Buffer Layers: Using different buffer materials with better band alignment with Sb2Se3 can reduce the density of interface states. researchgate.net
Surface Treatments: Chemical etching and subsequent annealing of the Sb2Se3 surface before buffer layer deposition can remove contaminants and passivate defects. researchgate.net
Achieving Desired Crystallographic Orientation Control for Anisotropic Transport
Antimony selenide possesses a unique quasi-one-dimensional crystal structure composed of (Sb4Se6)n ribbons. This structure leads to anisotropic carrier transport, with significantly higher hole mobility along the c-axis (along the ribbons) compared to perpendicular directions. mdpi.comnorthumbria.ac.uk Therefore, controlling the crystallographic orientation of the Sb2Se3 thin film is crucial for efficient charge transport and collection in solar cells.
For optimal performance, the (Sb4Se6)n ribbons should be oriented perpendicular or nearly perpendicular to the substrate, allowing for direct and efficient transport of holes to the back contact. mdpi.comepj-conferences.org Orientations where the ribbons lie parallel to the substrate (hk0) are detrimental to device performance. researchgate.net
Several deposition techniques and strategies are being investigated to achieve the desired [hk1] or [00l] orientation:
Deposition Method: Techniques like vapor transport deposition (VTD) and close-spaced sublimation (CSS) have shown promise in achieving favorable orientations. kaist.ac.krcnr.it
Substrate Engineering: The properties of the substrate surface can influence the orientation of the Sb2Se3 film. Modifying the substrate or using specific seed layers can promote the desired crystal growth. researchgate.net For instance, a seed layer assisted growth has been shown to improve the performance of superstrate Sb2Se3 solar cells. osti.gov
Deposition Parameters: Controlling parameters such as substrate temperature during deposition can influence the preferred crystallographic orientation. cnr.it
Development of Sustainable, Low-Cost, and Scalable Manufacturing Processes
For Sb2Se3 to become a commercially viable photovoltaic technology, the development of sustainable, low-cost, and scalable manufacturing processes is paramount. While many high-efficiency Sb2Se3 solar cells are currently fabricated using vacuum-based techniques like thermal evaporation, these methods can be energy-intensive and have limitations in terms of large-scale production. spiedigitallibrary.org
Solution-based processing offers a promising alternative, with the potential for lower manufacturing costs and high-throughput production. spiedigitallibrary.org Several solution-based methods are being explored:
Spin Coating: This technique has been used to deposit Sb2Se3 thin films from precursor inks, although optimization of experimental parameters is needed to improve film quality. digitellinc.com
Chemical Bath Deposition (CBD): A novel additive-assisted CBD technology has been developed that not only produces high-efficiency solar cells but is also scalable for large-area production. rsc.org
Solution Atomic Layer Deposition (sALD): This method allows for the controlled growth of Sb2Se3 thin films at room temperature and atmospheric pressure, offering a pathway for large-area deposition. acs.org
In addition to the deposition method, the sustainability of the materials used is also a key consideration. Sb2Se3 itself is composed of earth-abundant and relatively non-toxic elements, which is a significant advantage over some other thin-film technologies.
Integration into Advanced Device Architectures (e.g., Tandem Solar Cells, Flexible Devices)
The favorable optoelectronic properties of Sb2Se3 make it a promising candidate for integration into advanced device architectures beyond simple single-junction solar cells.
Tandem Solar Cells: With its tunable bandgap, Sb2Se3 can be used as the bottom cell in a tandem solar cell configuration, paired with a wider bandgap material as the top cell. This approach has the potential to surpass the Shockley-Queisser limit for single-junction cells. Simulations have explored the use of Sb2Se3 in dual-absorber layer structures with materials like copper zinc tin sulfide (CZTS) or methylammonium (B1206745) tin iodide (CH3NH3SnI3), showing theoretical efficiencies as high as 36.70%. researchgate.net
Flexible Devices: The one-dimensional crystal structure and potential for low-temperature fabrication make Sb2Se3 well-suited for flexible and lightweight photovoltaic applications. acs.org Researchers have successfully fabricated flexible Sb2Se3 solar cells on polyimide substrates with efficiencies reaching 8.4%. acs.orgiaea.org These flexible devices have demonstrated excellent stability under bending stress, opening up possibilities for wearable electronics and other portable power applications. iaea.org Furthermore, flexible Sb2Se3 solar mini-modules have been constructed for potential use in powering Internet of Things (IoT) sensors. optica.orgoptica.org
Exploration of Novel Applications Beyond Photovoltaics (e.g., Photocathodes, Photodetectors, Memory Devices, Batteries)
The unique properties of antimony selenide extend its potential applications beyond solar cells. aalto.fi
Photocathodes: Solution-processed Sb2Se3 has been investigated as a photocathode for photoelectrochemical (PEC) hydrogen evolution. By creating selenium-rich Sb2Se3 films, researchers have demonstrated improved PEC performance. rsc.org
Photodetectors: The high absorption coefficient and decent carrier mobility of Sb2Se3 make it suitable for use in photodetectors. aalto.fi
Memory Devices: Antimony selenide is a phase-change material, meaning it can be switched between amorphous and crystalline states with different electrical and optical properties. nih.gov This property makes it a candidate for non-volatile phase-change memory (PCM) devices. nih.govsaspublishers.comresearchgate.net Research has explored the use of Sb2Se3 nanowires and thin films for memory applications. nih.govsoton.ac.uk
Batteries: The layered crystal structure of Sb2Se3 could potentially be advantageous for ion intercalation, making it a material of interest for battery applications. aalto.fi
Addressing Stability Issues and Long-Term Performance
A critical hurdle for the commercial viability of antimony selenide (Sb2Se3) based technologies, particularly in photovoltaics, is ensuring long-term operational stability. The performance of Sb2Se3 devices can degrade over time due to a combination of intrinsic material properties and external environmental factors. researchgate.netresearchgate.net Addressing these stability issues is a key focus of current research, aiming to enhance the durability and lifetime of Sb2Se3 solar cells and photodetectors.
The inherent chemical and structural characteristics of Sb2Se3 contribute to several degradation pathways. One of the primary concerns is thermal instability. Studies have shown that Sb2Se3 can be unstable at temperatures commonly used in device fabrication processes, such as the deposition of transparent conducting oxides (TCOs) or encapsulation. upc.edu This instability can manifest as the decomposition of Sb2Se3 and the diffusion of selenium, particularly at temperatures as low as 150-200°C. upc.edu This selenium migration is especially problematic in solar cells using a Cadmium Sulfide (CdS) buffer layer, as it leads to the formation of a CdSSe solid solution at the interface, which deteriorates the heterojunction and severely degrades device performance. upc.edu
Defects within the Sb2Se3 absorber layer and at its interfaces are another major contributor to poor long-term performance. rsc.orgresearchgate.netrsc.org These defects, which include vacancies, antisites, and dangling bonds, act as recombination centers for charge carriers, reducing the efficiency and stability of the device. rsc.orgnorthumbria.ac.uk Furthermore, Sb2Se3 thin films can be susceptible to oxidation and moisture, which can alter the material's surface chemistry and electronic properties over time. acs.orgnih.gov Empirical models based on experimental data predict that degradation trends often follow an exponentially decreasing pattern under stress from ambient moisture, light, and temperature. researchgate.net
To overcome these challenges, researchers are exploring various strategies aimed at mitigating degradation and improving the long-term performance of Sb2Se3 devices. These approaches focus on defect passivation, interface engineering, and protective encapsulation.
| Oxidation & Moisture | Reaction with atmospheric oxygen and water, leading to the formation of surface oxides like Sb2O3. | Can be detrimental or beneficial depending on the extent. Uncontrolled oxidation can degrade performance, while modest surface oxidation can passivate surface states. acs.orgnih.govacs.org | acs.orgnih.govacs.org |
Research into stabilization strategies has yielded promising results. Defect engineering, for instance, aims to reduce the concentration of harmful defects. researchgate.net This can be achieved through techniques like post-annealing treatments, which can improve the crystallinity of the Sb2Se3 film and reduce defect densities, leading to enhanced device efficiency and stability. nsf.govresearchgate.net Doping the Sb2Se3 layer with other elements is another effective approach. Tellurium (Te) doping has been shown to passivate defects, mitigate surface oxidation, and promote a favorable crystal orientation, resulting in improved carrier transport and device performance. mdpi.com
Interface engineering is crucial for preventing degradation at the heterojunctions within the device. nih.gov The use of alternative buffer layers or the modification of existing ones can create a more stable and efficient interface. For example, fabricating a p-Sb2Se3/n-TiO2 heterojunction has demonstrated notable resistance to oxidation and moisture, contributing to long-term operational stability in self-powered photodetectors. acs.orgnih.gov Similarly, introducing a Molybdenum Selenide (MoSe2) layer between the Sb2Se3 film and the back contact can passivate defects and improve band alignment, enhancing carrier transport. researchgate.net Even controlled, short-term exposure to air has been found to be beneficial, as the formation of a thin, passivating antimony trioxide (Sb2O3) layer on the back surface can reduce the back contact barrier and improve efficiency. acs.org
Finally, encapsulation remains a fundamental requirement for protecting the finished device from the ambient environment. greyb.com Developing encapsulation methods that provide a robust barrier against moisture and oxygen without negatively impacting the device's optical or electrical properties is essential for ensuring a long operational lifetime, especially for flexible devices. semanticscholar.org
Strategies for Enhancing Sb2Se3 Device Stability
| Strategy | Method | Effect | Reported Outcome | Reference |
|---|---|---|---|---|
| Defect Passivation | Tellurium (Te) doping | Reduces interface defect density from 4.05 × 10¹⁶ cm⁻³ to 8.45 × 10¹⁵ cm⁻³. | Enhanced absorber quality and improved device performance (PCE of 7.61%). | mdpi.com |
| Defect Passivation | Post-annealing treatment in vacuum | Improves crystallinity, reduces parallel current pathways, and lowers defect densities. | Efficiency improved from 4.89% to 5.72% by increasing Voc and FF. | researchgate.net |
| Interface Engineering | Using a Titanium dioxide (TiO2) buffer layer | Creates a stable p-Sb2Se3/n-TiO2 heterojunction. | Notable resistance to oxidation and moisture for long-term operation. | acs.orgnih.gov |
| Interface Engineering | Controlled air exposure | Forms a thin (nm-scale) Sb2O3 layer at the back contact. | Reduces back contact barrier height from 320 to 280 meV, leading to a ~10% relative efficiency improvement. | acs.org |
| Interface Engineering | Sb2S3 seed layer | Promotes and directional growth of Sb2Se3 ribbons. | Improved buffer/absorber interface, reduced defects, and enhanced efficiency. | nsf.gov |
| Encapsulation | Protective packaging | Provides a physical barrier against environmental stressors like moisture and oxygen. | Considered a critical step to prevent long-term degradation from environmental exposure. | upc.edugreyb.com |
Future research will need to focus on developing a more in-depth understanding of defect dynamics and creating multi-pronged stabilization strategies that combine defect passivation, robust interface engineering, and scalable encapsulation techniques. rsc.orgnorthumbria.ac.uk Achieving stable, high-performance Sb2Se3 devices is a prerequisite for their successful deployment in commercial solar cells and other optoelectronic applications. researchgate.net
Q & A
Q. What are the key considerations for structural characterization of Sb₂Se₃ thin films?
Sb₂Se₃ crystallizes in an orthorhombic structure (space group Pnma), where (Sb₄Se₆)ₙ ribbons are covalently bonded along the [001] direction and held by van der Waals forces in perpendicular directions . X-ray diffraction (XRD) is critical for identifying phase purity and crystallographic orientation. However, Raman spectroscopy complements XRD by detecting secondary phases (e.g., Sb, Se, or Sb₂O₃) near the surface (<30 nm penetration depth), resolving discrepancies in bulk vs. surface composition . For example, a Raman peak at ~110 cm⁻¹ indicates elemental Sb, which may not appear in XRD if present in low concentrations or localized at the surface .
Q. How can optical properties of Sb₂Se₃ be accurately measured for photovoltaic applications?
Sb₂Se₃ has a high absorption coefficient (>10⁵ cm⁻¹ at visible wavelengths) and a bandgap of 1.05–1.2 eV, making it suitable for thin-film solar cells . UV-Vis spectroscopy combined with Tauc plot analysis is used to determine the optical bandgap. For precise results, ensure films are free of secondary phases (e.g., Se or Sb₂O₃), which can distort absorption edges. Ellipsometry is recommended for measuring refractive indices and thickness uniformity, particularly for tandem solar cell design .
Q. What methodologies optimize electrodeposition of Sb₂Se₃ thin films on diverse substrates?
Electrodeposition requires careful control of electrolyte composition (e.g., SbCl₃ and SeO₂ precursors), pH (~2–3), and deposition potential (-0.4 to -0.6 V vs. Ag/AgCl). Substrate choice (e.g., Mo, FTO, or Ti) affects adhesion and crystallinity. Post-deposition annealing (300–400°C in N₂) enhances crystallinity and phase purity. Cyclic voltammetry is critical for identifying redox potentials and avoiding parasitic reactions (e.g., H₂ evolution) .
Advanced Research Questions
Q. How can contradictions between Raman spectroscopy and XRD in phase analysis be resolved?
Discrepancies arise due to differences in probing depth: XRD samples the bulk (>1 µm), while Raman (laser penetration <30 nm) detects surface phases. For films synthesized at 840–1000°C, Raman may detect Sb at 110 cm⁻¹, while XRD only confirms Sb in films ≥980°C. To resolve this, combine depth-profiling techniques like XPS or cross-sectional TEM with iterative annealing studies to map phase evolution .
Q. What thermodynamic models explain Sb₂Se₃ phase stability during high-temperature synthesis?
The Sb-Se system exhibits partial pressures dominated by Sb₂Se₃ vapor in Sb-rich melts and Se vapor in Se-rich melts. Thermodynamic activities (α) of Sb and Sb₂Se₃ can be calculated using Gibbs-Duhem integration of vapor pressure data. For example, in the Sb-Sb₂Se₃ system, αSb₂Se₃ ≈ 0.5 at xSb = 0.3 (mole fraction), indicating non-ideal behavior. These models guide synthesis conditions (e.g., T > 572°C) to avoid decomposition .
Q. How does solvent composition regulate the Se:Sb ratio in solution-processed Sb₂Se₃ nanowires?
In thiol-amine solvents, reducing the thiol:amine ratio decreases the Se:Sb ratio in nanowires from 3:2 to <1:1. This stoichiometric deviation correlates with a ~0.3 eV wider bandgap, reduced nanowire diameter (180 nm → 30 nm), and increased work function. To mitigate non-uniform Se:Sb ratios along nanowires (e.g., Se-deficient tips), optimize solvent polarity and ligand binding kinetics. This tuning enhances photoelectrochemical performance by facilitating electron migration toward tips .
Q. What strategies improve carrier transport in Sb₂Se₃/CdS heterojunction solar cells?
Interface recombination at the "cliff-like" Sb₂Se₃/CdS band alignment limits efficiency. Introducing Al³⁺ into CdS via chemical bath deposition modifies the band alignment to "spike-like," reducing recombination. This increases open-circuit voltage (VOC) and efficiency (up to 8.41%). Characterize interfaces using Kelvin probe force microscopy (KPFM) and transient photovoltage decay to validate carrier transport enhancement .
Q. How can Sb₂Se₃ nanocrystals be synthesized for high electrical conductivity in thermoelectrics?
Microwave-assisted synthesis in thiol-amine solvents produces sulfur-doped Sb₂Se₃ nanowires with 10⁴–10¹⁰× higher conductivity than bulk. Control nanocrystal diameter (20–150 nm) via surfactant concentration (e.g., 1-dodecanethiol). Larger diameters promote nanotube formation via sulfur segregation, reducing thermal conductivity while maintaining electrical performance. Use 4-probe measurements and Seebeck coefficient analysis to optimize thermoelectric figures of merit .
Methodological Tables
Table 1: Key Raman Peaks for Sb₂Se₃ and Common Impurities
| Phase | Raman Peaks (cm⁻¹) | Reference |
|---|---|---|
| Sb₂Se₃ | 80, 151, 185, 189, 210 | |
| Selenium (Se) | 102, 129, 234–237, 250 | |
| Antimony (Sb) | 110, 150 | |
| Sb₂O₃ | 118–123, 140, 189, 255 |
Table 2: Thermodynamic Parameters for Sb-Se Alloys
| System | Partial Pressure Equation | Activity Model | Reference |
|---|---|---|---|
| Sb-Sb₂Se₃ | pSb₂Se₃ ∝ xSb³ | αSb₂Se₃ = 0.5 at xSb=0.3 | |
| Sb₂Se₃-Se | pSe ∝ (1 - xSb)² | αSe ≈ 0.8 at xSb=0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
